5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVWKXZQBOFMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352256 | |
| Record name | 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52130-30-0 | |
| Record name | 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]furfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde
CAS Number: 52130-30-0
This technical guide provides a comprehensive overview of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde, a synthetic organic compound with potential applications in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, potential biological activities, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a furan derivative characterized by a trifluoromethylphenyl substituent at the 5-position of the furan ring. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties and potential biological activity of the molecule.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52130-30-0 | [2] |
| Molecular Formula | C₁₂H₇F₃O₂ | [2] |
| Molecular Weight | 240.18 g/mol | [2] |
| Melting Point | 64-66 °C | [2] |
| Appearance | Solid | |
| Purity | ≥97% | [3] |
| InChI Key | MRVWKXZQBOFMAW-UHFFFAOYSA-N | [3] |
| SMILES | O=Cc1ccc(o1)c2cccc(c2)C(F)(F)F | [2] |
Synthesis
The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling. This method allows for the efficient formation of the carbon-carbon bond between the furan ring and the trifluoromethylphenyl group.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the synthesis of 5-aryl-2-furaldehydes and can be adapted for the specific synthesis of this compound.
Materials:
-
5-Bromo-2-furaldehyde
-
3-(Trifluoromethyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottomed flask, combine 5-bromo-2-furaldehyde (1 mmol), 3-(trifluoromethyl)phenylboronic acid (1.1–1.3 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3 mmol).
-
Add a solvent mixture of toluene (4 ml), ethanol (4 ml), and water (3 ml) to the flask.[4]
-
Flush the reaction mixture with an inert gas, such as argon, and seal the flask.
-
Heat the mixture at 70°C overnight with stirring.[4]
-
After cooling to room temperature, add water (50 ml) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 50 ml).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and then evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of chloroform and methanol) to yield the final product.[4]
Workflow for Suzuki-Miyaura Coupling:
References
- 1. malariaworld.org [malariaworld.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5-[2-Fluoro-5-(trifluoromethyl)phenyl]furan-2-carbaldehyde [synhet.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
Technical Guide: 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and a representative synthetic route for 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde. This document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Core Compound Properties
This compound is a substituted furan derivative with a trifluoromethylphenyl moiety. The presence of the trifluoromethyl group, a common feature in many pharmaceuticals, can significantly influence the compound's metabolic stability and lipophilicity.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇F₃O₂ | [1] |
| Molecular Weight | 240.18 g/mol | [1] |
| CAS Number | 52130-30-0 | |
| Appearance | Not specified; likely a solid | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Synthesis Protocol
While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a representative method can be adapted from general procedures for the synthesis of 5-substituted-2-furaldehydes. A common and effective method is the Palladium-catalyzed Suzuki or Stille cross-coupling reaction.
Representative Experimental Protocol: Palladium-Catalyzed Cross-Coupling
This protocol is based on established methods for the synthesis of 5-aryl-2-furaldehydes and is provided as a general guideline.[2] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
5-Bromo-2-furaldehyde
-
3-(Trifluoromethyl)phenylboronic acid (for Suzuki coupling) or the corresponding organostannane (for Stille coupling)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 5-bromo-2-furaldehyde (1 equivalent), 3-(trifluoromethyl)phenylboronic acid (1.2-1.5 equivalents), and the palladium catalyst (0.01-0.05 equivalents).
-
Solvent and Base Addition: Add the anhydrous solvent and the base (2-3 equivalents).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield this compound.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific published data on the biological activity and associated signaling pathways of this compound. However, the broader class of 5-phenyl-2-furaldehyde derivatives has been investigated for various pharmacological activities.
Structurally related compounds have shown potential as antimicrobial and antitumor agents.[3] The furan ring is a common moiety in a number of drugs.[3] The introduction of a trifluoromethyl group can enhance the biological activity and metabolic stability of a molecule. Therefore, it is plausible that this compound could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to elucidate the specific biological profile of this compound.
Conclusion
This technical guide provides essential information on this compound, including its molecular properties and a representative synthesis protocol. While data on its biological activity remains limited, its structural features suggest potential for further investigation in drug discovery and development. The provided synthetic workflow offers a practical starting point for researchers interested in synthesizing this and related compounds for further study.
References
An In-depth Technical Guide to 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde: Chemical Properties, Synthesis, and Biological Prospects
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological activities of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde. This compound belongs to the class of 5-aryl-2-furaldehydes, a group of molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. The presence of the trifluoromethylphenyl moiety is of particular note, as the trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This document details the physicochemical characteristics of the title compound, provides a detailed experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, and explores its potential as a cytotoxic and anti-inflammatory agent based on the activities of structurally related compounds. Methodologies for key in vitro assays are also presented to facilitate further investigation into its biological effects.
Chemical Properties
This compound is a solid organic compound. Its core structure consists of a furan-2-carbaldehyde moiety substituted at the 5-position with a 3-(trifluoromethyl)phenyl group.
Physicochemical Data
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇F₃O₂ | [1] |
| Molecular Weight | 240.18 g/mol | [1] |
| CAS Number | 52130-30-0 | [1] |
| Appearance | Pale Yellow Solid | [1] |
| Melting Point | 64-66 °C | [1] |
| Boiling Point | 326.2 ± 42.0 °C (Predicted) | |
| Density | 1.314 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥97% | [1] |
Spectral Data
Detailed experimental spectral data for this compound is not widely available in the public domain. However, based on the analysis of furan-2-carbaldehyde and its derivatives, the following characteristic spectral features can be anticipated.[2][3]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aldehydic proton (around δ 9.6 ppm), aromatic protons of the trifluoromethylphenyl ring (in the range of δ 7.5-8.0 ppm), and the furan ring protons (doublets around δ 6.8 and 7.4 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will exhibit signals for the carbonyl carbon of the aldehyde (around 178 ppm), carbons of the aromatic and furan rings, and the characteristic quartet for the trifluoromethyl carbon.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1670-1690 cm⁻¹. Characteristic bands for C-H stretching of the aromatic and furan rings, as well as strong C-F stretching bands for the trifluoromethyl group, will also be present.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 240.18). Fragmentation patterns would likely involve the loss of the formyl group and other characteristic fragments.
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of C-C bonds between aryl and heteroaryl moieties.
Synthetic Workflow
The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for the synthesis of this compound.
Materials:
-
5-Bromo-2-furaldehyde
-
3-(Trifluoromethyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-furaldehyde (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and deionized water to the flask.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Potential Biological Activities and Experimental Protocols
While specific biological studies on this compound are limited, the structural motifs present in the molecule, namely the 5-aryl-2-furaldehyde core and the trifluoromethylphenyl group, suggest potential for cytotoxic and anti-inflammatory activities.[4][5][6]
Potential Cytotoxic Activity
Furan derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. Treat the cells with different concentrations of the compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Anti-inflammatory Activity
The trifluoromethyl group is known to be present in several non-steroidal anti-inflammatory drugs (NSAIDs). Compounds containing this moiety can exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.[4] Furan derivatives have also been shown to possess anti-inflammatory properties through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production.[4]
The potential anti-inflammatory mechanism of this compound could involve the inhibition of key signaling pathways implicated in inflammation. A possible signaling pathway to investigate is the NF-κB pathway, which is a central regulator of inflammatory responses.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a synthetically accessible compound with promising potential for applications in drug discovery. Its chemical properties, particularly the presence of the trifluoromethylphenyl group, make it an attractive candidate for the development of novel therapeutic agents. The provided synthetic protocol offers a reliable method for its preparation, and the outlined in vitro assays can be employed to systematically evaluate its biological activity. Further research is warranted to fully elucidate the pharmacological profile and mechanism of action of this compound, which may lead to the discovery of new leads for the treatment of cancer and inflammatory diseases.
References
- 1. 5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde (CAS Number: 52130-30-0). The information is intended to guide researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.
Section 1: Chemical Identification and Physical Properties
This compound is a solid organic compound.[1] Key identification and physical property data are summarized below.
| Property | Value | Reference |
| Synonyms | 5-[3-(Trifluoromethyl)phenyl]-2-furancarboxaldehyde, 5-(3-Trifluoromethyl-phenyl)-furan-2-carbaldehyde | [1][2] |
| CAS Number | 52130-30-0 | [1][2] |
| Molecular Formula | C12H7F3O2 | [1] |
| Molecular Weight | 240.18 g/mol | [1] |
| Appearance | White powder | [3] |
| Melting Point | 64-66 °C (lit.) | [1][2] |
| Boiling Point | 331.7±42.0 °C (Predicted) | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications are provided by suppliers such as Sigma-Aldrich.[1]
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific target organ toxicity — Single exposure (Respiratory system) | 3 |
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Section 3: Toxicological Information
Section 4: First-Aid Measures
In the event of exposure, the following first-aid measures are recommended.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |
Section 5: Handling and Storage
Proper handling and storage procedures are crucial to minimize risk.
Handling:
-
Avoid contact with skin and eyes.[3]
-
Avoid formation of dust and aerosols.[3]
-
Provide appropriate exhaust ventilation at places where dust is formed.[3]
-
Normal measures for preventive fire protection should be observed.[3]
Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep container tightly closed.[4]
-
Incompatible materials include strong oxidizing agents, strong bases, and strong acids.[4]
Section 6: Accidental Release Measures
In case of a spill or release, follow these procedures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]
-
Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[4]
Visualizations
Experimental and Safety Workflows
The following diagrams illustrate standardized workflows for handling chemical compounds in a laboratory setting.
Caption: General Laboratory Chemical Handling Workflow.
Caption: Emergency Response Protocol for a Chemical Spill.
References
An In-depth Technical Guide to 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde is a synthetic organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a furan ring linking a trifluoromethyl-substituted phenyl group and a reactive aldehyde moiety, makes it a versatile building block for the synthesis of more complex molecules. The trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making its derivatives potential candidates for drug discovery programs. This technical guide provides a comprehensive overview of its synonyms, chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of the known biological activities of structurally related compounds.
Chemical Identity and Properties
Synonyms and Identifiers
The compound is known by several names in chemical literature and supplier catalogs.
| Synonym | Source |
| 5-[3-(Trifluoromethyl)phenyl]furfural | Chemical Supplier |
| 5-[3-(Trifluoromethyl)phenyl]-2-furancarboxaldehyde | Chemical Supplier |
| 5-(3-TRIFLUOROMETHYL-PHENYL)-FURAN-2-CARBALDEHYDE | Chemical Supplier |
Table 1: Synonyms for this compound
Chemical Structure
The chemical structure of this compound is characterized by a 2-furaldehyde core substituted at the 5-position with a 3-(trifluoromethyl)phenyl group.
Molecular Formula: C₁₂H₇F₃O₂
SMILES: O=Cc1ccc(o1)c1cccc(c1)C(F)(F)F
InChI: InChI=1S/C12H7F3O2/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H
Physicochemical Data
A summary of the key physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 240.18 g/mol | Chemical Supplier |
| CAS Number | 52130-30-0 | Chemical Supplier |
| Melting Point | 64-66 °C | Chemical Supplier |
| Boiling Point | 326.2 ± 42.0 °C (Predicted) | Chemical Supplier |
| Density | 1.314 ± 0.06 g/cm³ (Predicted) | Chemical Supplier |
Table 2: Physicochemical Properties
Experimental Protocols
Synthesis via Suzuki-Miyaura Coupling
The most common and versatile method for the synthesis of 5-aryl-2-furaldehydes is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of a boronic acid derivative with a halide. For the synthesis of this compound, this would typically involve the coupling of 5-bromo-2-furaldehyde with 3-(trifluoromethyl)phenylboronic acid.
Reaction Scheme:
Figure 1: Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed Protocol:
-
Materials:
-
5-Bromo-2-furaldehyde (1.0 eq)
-
3-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-furaldehyde, 3-(trifluoromethyl)phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Analytical Methods
NMR spectroscopy is a primary technique for the structural elucidation and purity assessment of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.6 ppm), the furan ring protons (doublets, ~7.0-7.5 ppm), and the aromatic protons of the trifluoromethylphenyl group (multiplets, ~7.5-8.0 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the aldehyde carbonyl carbon (~177 ppm), the carbons of the furan ring, and the carbons of the trifluoromethylphenyl group, including the characteristic quartet for the trifluoromethyl carbon.
-
¹⁹F NMR: The fluorine NMR will show a singlet for the CF₃ group.
GC-MS is a sensitive method for the identification and quantification of this compound.
Protocol Outline:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate. Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic performance and sensitivity for aldehydes.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector at a temperature of 250-280 °C.
-
Oven Program: A temperature gradient program, for example, starting at 60 °C and ramping up to 280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detector: Mass analyzer scanning a mass range of m/z 50-400. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.
-
HPLC is a versatile technique for the purity assessment and quantification of the compound.
Protocol Outline:
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
HPLC System:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance (likely in the range of 280-320 nm).
-
Flow Rate: A typical flow rate of 1 mL/min.
-
Figure 2: A logical workflow for the analysis of this compound.
Biological Activity
As of the latest available data, there are no specific studies detailing the biological activity or the precise signaling pathway of this compound. However, the biological activities of structurally related compounds can provide insights into its potential pharmacological profile.
-
Furan Derivatives: Many furan-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]
-
Trifluoromethylated Aromatics: The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and cell membrane permeability, and to modulate binding affinity to target proteins.
-
Furfural Derivatives: Some furfural derivatives have been investigated for their potential as enzyme inhibitors. For instance, furfural itself has been shown to inhibit alcohol dehydrogenase and aldehyde dehydrogenase.[3] Derivatives of 5-nitro-2-furaldehyde have been explored for their antimicrobial and trypanocidal activities.
Given these precedents, it is plausible that this compound and its derivatives could be explored for various therapeutic applications. However, dedicated in vitro and in vivo studies are necessary to determine its specific biological effects and mechanism of action.
Conclusion
This compound is a valuable chemical entity with potential applications in the development of new pharmaceuticals and materials. This guide has provided a detailed overview of its chemical properties, robust protocols for its synthesis and analysis, and a perspective on its potential biological relevance based on related structures. Further research into the biological activities of this specific compound is warranted to fully elucidate its therapeutic potential.
References
The Biological Versatility of 5-Aryl-2-Furaldehyde Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-aryl-2-furaldehyde scaffold is a privileged structural motif in medicinal chemistry, underpinning a diverse array of biological activities. These compounds, characterized by a furan ring substituted with an aldehyde group at the 2-position and an aryl group at the 5-position, have garnered significant attention for their potential as therapeutic agents. Their synthetic tractability allows for the generation of extensive libraries with varied substitution patterns on the aryl ring, enabling fine-tuning of their pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 5-aryl-2-furaldehyde derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this promising area of drug discovery.
Synthesis of 5-Aryl-2-Furaldehyde Derivatives
The construction of the 5-aryl-2-furaldehyde core is most commonly achieved through palladium-catalyzed cross-coupling reactions, offering high yields and broad substrate scope.[1] Key methodologies include the Suzuki-Miyaura coupling, Heck coupling, and organozinc-based approaches.
Suzuki-Miyaura Coupling
A robust and widely used method for forming the C-C bond between the furan and aryl rings involves the reaction of a furan-based boronic acid with an aryl halide.[1] An efficient one-pot synthesis utilizes the in situ generation of 5-(diethoxymethyl)-2-furylboronic acid, which is then directly coupled with the aryl halide.[1]
Organozinc Cross-Coupling
Facile synthetic routes using organozinc reagents have also been developed. These methods involve the palladium-catalyzed cross-coupling of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde under mild conditions.[2]
Biological Activities and Mechanisms of Action
5-Aryl-2-furaldehyde derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3]
Antimicrobial Activity
Derivatives of 5-aryl-2-furaldehydes have shown notable activity against a range of bacterial and fungal pathogens.[4][5] The antimicrobial efficacy is often attributed to the furan ring's ability to participate in crucial interactions with microbial targets.[4]
Mechanism of Action: While the precise mechanisms for all derivatives are not fully elucidated, some furan-containing compounds are known to inhibit essential bacterial processes. One key target is DNA gyrase, a type II topoisomerase vital for bacterial DNA replication.[6] Inhibition of this enzyme leads to the cessation of DNA synthesis and ultimately bacterial cell death. Additionally, some furanones have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.[4]
Table 1: Antimicrobial Activity of Selected 5-Aryl-2-Furaldehyde Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 4-[(5-(4-bromophenyl)-2-furyl)carbonothioyl]morpholine | Cryptococcus neoformans ATCC 208821 | High Activity | [4] |
| 4-[(5-(2,6-dichlorophenyl)-2-furyl)carbonothioyl]morpholine | Cryptococcus neoformans ATCC 208821 | High Activity | [4] |
| 5-Nitro-2-furaldehyde semicarbazone derivative 4a | Staphylococcus aureus | Promising Activity | [7] |
| 5-Nitro-2-furaldehyde semicarbazone derivative 4e | Escherichia coli | Promising Activity | [7] |
| Note: "High Activity" and "Promising Activity" are reported as described in the source, which did not provide specific MIC values. |
Anticancer Activity
A significant body of research has focused on the anticancer potential of 5-aryl-2-furaldehyde derivatives against various cancer cell lines.[1][3] Their cytotoxic effects are often mediated through the induction of apoptosis and interference with key signaling pathways involved in cell proliferation and survival.
Mechanism of Action: The anticancer activity of these compounds is frequently linked to the induction of apoptosis, or programmed cell death. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies have shown that certain derivatives can lead to the arrest of the cell cycle, preventing cancer cells from proliferating.[8] Furthermore, these compounds have been found to modulate critical signaling pathways, such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) pathways, which are often dysregulated in cancer.[6][9][10] Inhibition of these pathways can disrupt tumor growth and survival.
Table 2: Anticancer Activity of Selected 5-Aryl-2-Furaldehyde Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e) | MCF-7 (Breast Cancer) | 10.05 ± 1.08 | [11] |
| Imidazole derivative 5 | MCF-7 (Breast Cancer) | < 5 | [8] |
| Imidazole derivative 5 | HepG2 (Liver Cancer) | < 5 | [8] |
| Imidazole derivative 5 | HCT-116 (Colon Cancer) | < 5 | [8] |
Anti-inflammatory Activity
Certain 5-aryl-2-furaldehyde derivatives have exhibited anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[4]
Mechanism of Action: The anti-inflammatory effects of furan derivatives are often associated with the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[12] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting these enzymes, the production of these pro-inflammatory molecules is reduced.
Table 3: Anti-inflammatory Activity of a 5-Aryl Pyrazole Derivative
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| 4-(3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline | Egg Albumin Denaturation | 419.05 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis: One-Pot Suzuki-Miyaura Coupling[1]
-
To a solution of 2-furaldehyde diethyl acetal in THF at -78 °C, add n-butyllithium.
-
After stirring, quench the mixture with triisopropyl borate and then warm to room temperature.
-
To the resulting crude 5-(diethoxymethyl)-2-furylboronic acid solution, add the aryl halide, ethanol, triethylamine, and 10% Pd/C.
-
Heat the mixture to 60 °C until the reaction is complete as monitored by HPLC.
-
After cooling, filter the mixture and isolate the product after an aqueous workup and purification.
Antimicrobial Assay: Broth Microdilution Method
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the target microorganism.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate under appropriate conditions for microbial growth.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.
Anticancer Assay: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Analysis: Western Blot for Caspase Activation
-
Treat cells with the test compound for the desired time.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an apoptotic marker (e.g., cleaved caspase-3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI)
-
Harvest and wash cells after treatment with the test compound.
-
Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Wash the cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified signaling pathway of apoptosis induction.
Conclusion
5-Aryl-2-furaldehyde derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their amenability to chemical modification allows for the exploration of vast chemical space, leading to the identification of potent antimicrobial, anticancer, and anti-inflammatory agents. This guide has provided a comprehensive overview of the current state of research in this field, including synthetic methodologies, quantitative biological data, and detailed experimental protocols. The elucidation of the underlying mechanisms of action, particularly the modulation of key signaling pathways, offers a rational basis for the future design of more effective and selective drug candidates. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 5. jocpr.com [jocpr.com]
- 6. Analysis of key targets for 5-hydroxymethyl-2-furfural-induced lung cancer based on network toxicology, network informatics, and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][1,2,4]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of the Trifluoromethylphenyl Group in Furan Compounds
The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. The furan scaffold, a five-membered aromatic heterocycle, is a prevalent motif in numerous pharmacologically active compounds, valued for its versatile chemistry and ability to engage in various biological interactions.[1][2][3] This guide explores the profound impact of attaching a trifluoromethylphenyl group to the furan nucleus. The trifluoromethyl (–CF₃) group, with its unique electronic and steric properties, is a powerful tool in drug design for enhancing metabolic stability, binding affinity, and bioavailability.[4][5][6] By combining the furan ring's favorable scaffold with the potent modulating effects of the trifluoromethylphenyl moiety, researchers can develop novel therapeutic agents with optimized pharmacological profiles.
Physicochemical Properties and Structure-Activity Relationship (SAR)
The introduction of a trifluoromethylphenyl group imparts significant changes to the parent furan molecule, driven by the distinct characteristics of the –CF₃ group.
-
Enhanced Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry. This makes the trifluoromethyl group highly resistant to metabolic degradation by enzymes, which can increase the in vivo half-life and duration of action of the drug candidate.[4][6]
-
Increased Lipophilicity : The –CF₃ group is highly lipophilic, increasing the molecule's ability to partition into non-polar environments.[6] This property is critical for enhancing permeability across biological membranes, a key factor in drug absorption and distribution.[4][6][7]
-
Modulation of Electronic Properties : As a strong electron-withdrawing group, the trifluoromethyl moiety significantly influences the electronic distribution within the molecule.[4][5][6] When attached to the phenyl ring, it can alter the pKa of nearby functional groups and influence the reactivity of the furan ring.[6] Furthermore, the presence of strong electron-withdrawing substituents can markedly improve the stability of the furan ring, particularly under acidic conditions.[5]
-
Improved Target Binding Affinity : The high electronegativity of the fluorine atoms allows the trifluoromethyl group to participate in favorable electrostatic interactions and hydrogen bonding with biological targets, potentially increasing binding affinity and potency.[4][8] Its steric bulk can also influence the molecule's conformation, promoting an optimal orientation for receptor binding.[6]
The position of the trifluoromethyl group on the phenyl ring (ortho, meta, or para) is a critical determinant of the compound's overall properties and biological activity, providing a key axis for structure-activity relationship (SAR) optimization.
Synthesis and Spectroscopic Characterization
The synthesis of trifluoromethylphenyl-substituted furans can be achieved through various established and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Common Synthetic Strategies:
-
Paal-Knorr Synthesis : A foundational method involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. This is widely applicable for preparing substituted furans.[9][10]
-
Cross-Coupling Reactions : Modern catalytic methods, such as Negishi or Suzuki coupling, are effective for introducing an aryl (e.g., trifluoromethylphenyl) substituent onto a pre-formed furan ring. This typically involves reacting a furyl-organometallic species with an appropriate aryl halide.[9]
-
Radical Trifluoromethylation : This approach allows for the direct introduction of a –CF₃ group onto a furan or phenyl ring through a radical-mediated process, offering an efficient route to access these compounds without needing pre-functionalized substrates.[5]
-
Cyclization of Functionalized Precursors : Custom syntheses can involve the construction of the furan ring from acyclic precursors already containing the trifluoromethylphenyl moiety.[11]
Spectroscopic Characterization:
Confirming the structure of the synthesized compounds is essential. Standard spectroscopic techniques are employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. The presence of the trifluoromethyl group can be confirmed by ¹⁹F NMR, and its coupling to adjacent protons or carbons can further elucidate the structure.[8][9]
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound and information about its fragmentation pattern, which helps confirm the molecular formula.[9][12]
-
Infrared (IR) Spectroscopy : Identifies the presence of key functional groups, such as C-O-C stretching from the furan ring and C=C stretching from the aromatic systems.[9]
Biological Activity and Therapeutic Potential
Furan derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The addition of a trifluoromethylphenyl group can significantly enhance this activity by improving the compound's pharmacokinetic and pharmacodynamic profile.
Anticancer Activity: Several studies have demonstrated the potent anti-proliferative effects of furan derivatives. For example, novel furan compounds have shown significant activity against human cervical (HeLa) and colorectal (SW620) cancer cell lines, with some exhibiting IC₅₀ values in the nanomolar range.[13] Mechanistic studies suggest that these compounds may exert their effects by modulating key signaling pathways, such as suppressing the PI3K/Akt and Wnt/β-catenin pathways.[13]
Other Applications: The unique properties conferred by the trifluoromethylphenyl group make these furan derivatives attractive candidates for a range of therapeutic areas. For instance, a novel compound, 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), is being investigated for the treatment of open-angle glaucoma.[14] Pharmacokinetic studies of this compound highlight how the trifluoromethyl-containing moiety influences its distribution and bioavailability in target tissues.[14]
Quantitative Data Presentation
Clear, quantitative data is essential for evaluating the potential of new compounds. The following tables summarize key findings from preclinical studies of furan derivatives.
Table 1: Anti-Proliferative Activity of Furan Derivatives [13]
| Compound | Target Cell Line | IC₅₀ (μM) |
| 1 | HeLa | 1.15 |
| 4 | HeLa | 2.50 |
| 17 | HeLa | 8.79 |
| 20 | HeLa | 1.96 |
| 21 | HeLa | 0.08 |
| 24 | HeLa | 0.44 |
| 24 | SW620 | >10 |
| 26 | SW620 | 6.55 |
| 27 | HeLa | 3.51 |
| 31 | HeLa | 1.95 |
| 32 | HeLa | 2.53 |
| 32 | SW620 | 7.94 |
| 35 | SW620 | 10.0 |
Data extracted from a study on novel furan derivatives and their precursors against human cervical (HeLa) and colorectal (SW620) cancer cell lines.
Table 2: Tissue Bioavailability (ft) of TFISA and its Metabolites in Rats [14]
| Analyte | Eye Tissues | Spleen | Lungs | Heart | Liver | Kidneys | Brain | Skin | Muscles |
| TFISA | 13.0 | 3.5 | 2.8 | 2.8 | 2.5 | 2.0 | 1.5 | 0.7 | 0.7 |
| M1 | 3.0 | 52.0 | 48.0 | 45.0 | 40.0 | 15.0 | 5.0 | 2.5 | 3.5 |
| M2 | 1.5 | 0.5 | 1.8 | 2.0 | 6.4 | 6.0 | 0.3 | 0.8 | 0.5 |
ft represents the ratio of the area under the concentration-time curve in tissue to that in plasma. Data from a study on 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA) and its metabolites (M1, M2).
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the development and evaluation of trifluoromethylphenyl furan compounds.
Protocol 1: Synthesis of a Phenyl-Substituted Furan via Negishi Coupling (Representative)
This protocol is adapted from a general method for synthesizing 2-phenylfuran and serves as a template for coupling aryl groups to a furan core.[9]
-
Preparation of Furyl-Zinc Reagent:
-
Dissolve furan (0.15 mol) in 100 mL of anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add 2.5 M n-butyllithium in hexanes (0.15 mol) dropwise to the solution. Stir the resulting suspension for 3 hours at 0°C.
-
Add a solution of zinc chloride (0.15 mol) in 100 mL of anhydrous THF to the suspension at room temperature and stir for 1 hour.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the trifluoromethylphenyl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene) (0.10 mol) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in 300 mL of anhydrous THF.
-
Transfer the prepared furyl-zinc solution to the aryl halide solution via cannula.
-
Heat the reaction mixture to 50°C and stir for 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target compound.
-
Protocol 2: In Vitro Anti-Proliferative CCK-8 Assay
This protocol is based on the methodology used to evaluate the anticancer activity of novel furan derivatives.[13]
-
Cell Culture:
-
Culture human tumor cell lines (e.g., HeLa, SW620) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Create a serial dilution of each compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and medium with 0.1% DMSO (vehicle control).
-
-
Incubation and Viability Assay:
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate for an additional 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Protocol 3: Tissue Distribution Study in Rodents
This protocol outlines the general procedure for assessing how a compound distributes in the body, based on a study of a trifluoromethyl-containing furan derivative.[14]
-
Animal Dosing:
-
Use adult male Wistar rats (or other appropriate strain).
-
Administer the test compound via the intended clinical route (e.g., ocular instillation, oral gavage, intravenous injection) at a specified dose.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 1, 2, 4, 8, 12, 24, 48 hours), euthanize a cohort of animals (n=3-6 per time point).
-
Collect blood samples (for plasma) and harvest various tissues of interest (e.g., liver, kidney, lung, brain, heart, spleen, eyes).
-
-
Sample Processing:
-
Immediately homogenize the collected tissue samples in a suitable solvent (e.g., methanol) to extract the compound and its metabolites.
-
Centrifuge the homogenates to pellet the tissue debris.
-
Collect the supernatant for analysis. Plasma samples are typically prepared by protein precipitation.
-
-
Bioanalytical Quantification:
-
Develop and validate a sensitive analytical method, typically High-Performance Liquid Chromatography with tandem Mass Spectrometric detection (HPLC-MS/MS), for the quantitative determination of the parent compound and its major metabolites in the tissue and plasma samples.
-
Construct a calibration curve using standards of known concentrations to quantify the analytes in the biological samples.
-
-
Pharmacokinetic Analysis:
-
Plot the concentration of the analyte in each tissue and in plasma over time.
-
Calculate key pharmacokinetic parameters, such as the Area Under the Curve (AUC), for each tissue and for plasma.
-
Determine the tissue bioavailability (ft) by calculating the ratio of AUCtissue to AUCplasma.
-
Conclusion
The trifluoromethylphenyl group is a powerful and versatile substituent in the design of furan-based therapeutic agents. Its ability to enhance metabolic stability, increase lipophilicity, and improve target binding affinity makes it an invaluable tool for medicinal chemists. By strategically incorporating this moiety into the furan scaffold, researchers can overcome common drug development challenges, such as poor pharmacokinetics and metabolic instability. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for professionals in the field, facilitating the rational design and rigorous evaluation of novel, highly effective furan-containing drug candidates. Continued exploration of the structure-activity relationships of these compounds promises to yield new therapies for a wide range of diseases.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
A Comprehensive Technical Guide to 5-Substituted-2-Furaldehydes: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis, biological activities, and therapeutic applications of 5-substituted-2-furaldehydes, a class of heterocyclic compounds with significant potential in medicinal chemistry. The furan scaffold, particularly when substituted at the 5-position, offers a versatile platform for the development of novel therapeutic agents.
Synthesis of 5-Substituted-2-Furaldehydes
The synthesis of 5-substituted-2-furaldehydes can be achieved through various methods, with cross-coupling reactions being particularly prominent for introducing aryl and heteroaryl moieties.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of 5-aryl-2-furaldehydes. The Suzuki-Miyaura and organozinc cross-coupling reactions are widely employed due to their efficiency and tolerance of various functional groups.
Experimental Protocol: Synthesis of 5-Aryl-2-Furaldehydes via Suzuki-Miyaura Cross-Coupling
-
Materials:
-
5-Bromo-2-furaldehyde
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane)
-
-
Procedure:
-
In a reaction vessel, dissolve 5-bromo-2-furaldehyde (1 equivalent) and the corresponding arylboronic acid (1.2 equivalents) in 1,4-dioxane.
-
Add K₂CO₃ (2 equivalents) and the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter off the solid residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Organozinc Cross-Coupling
The use of organozinc reagents provides a facile and mild route for the synthesis of a wide range of 5-substituted-2-furaldehydes.
Experimental Protocol: Synthesis of 5-Aryl-2-Furaldehydes via Organozinc Cross-Coupling
-
Materials:
-
Aryl halide
-
Activated zinc
-
5-Bromo-2-furaldehyde
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Solvent (e.g., THF)
-
-
Procedure:
-
Prepare the arylzinc halide by reacting the corresponding aryl halide with activated zinc in THF.
-
To this solution, add 5-bromo-2-furaldehyde and a catalytic amount of Pd(dppf)Cl₂.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Biological Activities and Therapeutic Potential
5-Substituted-2-furaldehyde derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Numerous studies have highlighted the potential of 5-substituted-2-furaldehydes as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines.
Quantitative Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine carbohydrazide derivative of furan | MCF-7 (Breast Cancer) | 4.06 | |
| N-phenyl triazinone derivative of furan | MCF-7 (Breast Cancer) | 2.96 | |
| 5-(Hydroxymethyl)-2-furaldehyde-Zingerone condensate (HMZ) | Caco-2 (Colorectal Cancer) | 41.47 ± 5.33 (24h), 25.39 ± 3.12 (48h) | |
| 5-Hydroxymethyl-2-furaldehyde (HMF) | Caco-2 (Colorectal Cancer) | 35.39 ± 4.03 (24h), 19.17 ± 2.10 (48h) |
Mechanism of Anticancer Action
The anticancer effects of 5-substituted-2-furaldehydes are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Some furan derivatives have been found to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and Wnt/β-catenin pathways.
Signaling Pathway for Apoptosis Induction
Spectroscopic and Synthetic Profile of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde is a substituted aromatic aldehyde belonging to the furan class of heterocyclic compounds. The presence of a trifluoromethyl group on the phenyl ring suggests potential applications in medicinal chemistry and materials science, as this moiety is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a summary of available chemical data and outlines general synthetic approaches applicable to this class of compounds.
Chemical and Physical Properties
A summary of the basic chemical and physical properties for this compound is provided in Table 1. This information is based on data from chemical suppliers.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 52130-30-0 |
| Molecular Formula | C₁₂H₇F₃O₂ |
| Molecular Weight | 240.18 g/mol |
| Melting Point | 64-66 °C |
Spectroscopic Data
Predicted Mass Spectrometry Data
While experimental mass spectra are unavailable, predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule can be calculated. These predictions are useful for identifying the compound in mass spectrometry analyses.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 241.0471 |
| [M+Na]⁺ | 263.0290 |
| [M-H]⁻ | 239.0325 |
| [M+NH₄]⁺ | 258.0736 |
| [M+K]⁺ | 279.0029 |
Experimental Protocols: General Synthetic Approaches
While a specific, detailed experimental protocol for the synthesis of this compound is not published, general methods for the synthesis of 5-aryl-2-furaldehydes are well-established. These typically involve palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
One of the most common methods for synthesizing 5-aryl-2-furaldehydes is the Suzuki-Miyaura coupling reaction. This involves the reaction of a furan-2-boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
A potential synthetic route is outlined below:
Caption: Generalized Suzuki-Miyaura coupling workflow.
Methodology:
-
To a reaction vessel under an inert atmosphere, add 5-bromo-2-furaldehyde, 3-(trifluoromethyl)phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add an aqueous solution of a base, such as sodium carbonate.
-
Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Organozinc Cross-Coupling
An alternative approach involves the use of organozinc reagents. This method can be advantageous for certain substrates.
Methodology:
-
Prepare the arylzinc halide by reacting 3-(trifluoromethyl)bromobenzene with activated zinc.
-
In a separate flask, dissolve 5-bromo-2-furaldehyde in an anhydrous solvent such as THF.
-
Add a palladium catalyst (e.g., Pd(dppf)Cl₂) to the furaldehyde solution.
-
Transfer the freshly prepared arylzinc halide solution to the furaldehyde solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, followed by washing, drying, and concentration.
-
Purify the product via column chromatography.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for this compound. Compounds with similar structural motifs are often investigated for a range of biological activities, and further research would be required to elucidate the specific effects of this compound.
Conclusion
While the basic chemical properties of this compound are known, a comprehensive spectroscopic characterization is not yet publicly available. The synthesis of this compound can likely be achieved through established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura coupling. Further research is needed to determine its spectroscopic properties, biological activity, and potential applications. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this and related compounds.
Solubility Profile of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde is a substituted furan derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide addresses the solubility of this compound, providing a framework for its determination and application. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document presents a standardized protocol for its measurement and a template for data presentation to aid researchers in this area.
Introduction
This compound belongs to the class of 5-aryl-2-furaldehydes, which are recognized as important synthons for the development of novel heterocyclic compounds. The presence of the trifluoromethyl group on the phenyl ring can significantly influence the molecule's physicochemical properties, including its solubility, by altering its polarity, crystal lattice energy, and intermolecular interactions. Accurate solubility data is a prerequisite for a wide range of research and development activities, from designing crystallization processes to preparing solutions for high-throughput screening.
Solubility Data
As of the date of this publication, a comprehensive, publicly available dataset on the solubility of this compound in a range of common organic solvents could not be identified. To facilitate future research and ensure standardized data reporting, the following table provides a recommended template for the presentation of such solubility data. This structure allows for easy comparison of solubility across different solvents and temperatures.
Table 1: Illustrative Template for Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| Example Data: | ||||
| Methanol | 25 | [Insert Value] | [Insert Value] | HPLC-UV |
| Ethanol | 25 | [Insert Value] | [Insert Value] | HPLC-UV |
| Acetone | 25 | [Insert Value] | [Insert Value] | HPLC-UV |
| Ethyl Acetate | 25 | [Insert Value] | [Insert Value] | HPLC-UV |
| Toluene | 25 | [Insert Value] | [Insert Value] | HPLC-UV |
| Acetonitrile | 25 | [Insert Value] | [Insert Value] | HPLC-UV |
| Dichloromethane | 25 | [Insert Value] | [Insert Value] | HPLC-UV |
| Additional temperatures can be included as needed. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the solubility of this compound in organic solvents using the isothermal equilibrium method. This method is widely accepted for generating accurate thermodynamic solubility data.
3.1. Materials and Equipment
-
This compound (purity ≥97%)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[1][2][3][4]
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the desired organic solvent to each vial. The presence of undissolved solid is essential to ensure saturation.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. A preliminary study should be conducted to determine the time to equilibrium (typically 24-72 hours) by measuring the concentration of the solute at different time points until it remains constant.[5]
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Record the exact volume of the filtrate and dilute it with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Data Reporting:
-
Express the solubility in standard units such as grams per 100 mL ( g/100 mL) and moles per liter (mol/L).
-
Each measurement should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that underpins its utility in various scientific and industrial applications. This technical guide provides a standardized framework for the experimental determination and reporting of this crucial data. By following the detailed protocol and data presentation template, researchers can contribute to building a reliable and comprehensive solubility profile for this compound, thereby facilitating its effective use in drug discovery and materials science. The provided workflow diagram offers a clear visual summary of the necessary experimental steps.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodology is based on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.
Introduction
5-Aryl-2-furaldehydes are a class of organic compounds that serve as crucial intermediates in the synthesis of various pharmacologically active molecules and functional materials.[1] The introduction of a trifluoromethylphenyl group onto the furan ring can significantly influence the biological activity and physicochemical properties of the resulting compounds. The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of 5-aryl-2-furaldehydes, often providing good to excellent yields under mild reaction conditions.[1][2]
Reaction Scheme
The synthesis of this compound is achieved by the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-furaldehyde with 3-(trifluoromethyl)phenylboronic acid.
Caption: General reaction scheme for the Suzuki-Miyaura coupling to synthesize this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of 5-aryl-2-furaldehydes via Suzuki-Miyaura coupling, providing an expected range for the synthesis of this compound.
| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 95 | N/A |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 92 | N/A |
| 3 | 3-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 88 | N/A |
| 4 | Phenylboronic acid | Pd(OAc)₂ | Tetrabutylammonium bromide | Water | 74 | [3] |
Note: The yields presented are for analogous compounds and may vary for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromo-2-furaldehyde
-
3-(Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furaldehyde (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water (volume appropriate to dissolve reactants, e.g., 40 mL toluene and 10 mL water).
-
Inert Atmosphere: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization:
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-Furaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aryl-2-furaldehydes are a significant class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of pharmacologically active molecules and natural products.[1][2] Their structural motif is a key component in the development of novel therapeutics, with applications including potential treatments for solid tumors.[1] The furan ring, an electron-rich aromatic heterocycle, and the reactive aldehyde group at the C2 position provide a scaffold that can be readily modified to construct complex molecular architectures for drug discovery.[2][3]
Among the various synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and widely adopted method for the formation of the C-C bond between the furan ring and an aryl group.[1][4] This reaction is favored for its mild reaction conditions, tolerance of a broad range of functional groups, and generally high yields.[1][5] These application notes provide detailed protocols and comparative data for the synthesis of 5-aryl-2-furaldehydes via the Suzuki-Miyaura coupling, aimed at assisting researchers in optimizing their synthetic routes.
Data Presentation: Comparative Performance of Suzuki-Miyaura Coupling Conditions
The following table summarizes various catalytic systems and conditions employed for the Suzuki-Miyaura coupling in the synthesis of 5-aryl-2-furaldehydes, with corresponding yields. This data allows for an easy comparison of different methodologies.
| Entry | Furan Substrate | Aryl Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-furaldehyde | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Reflux | >20 | 37-72 | [6] |
| 2 | 5-(Diethoxymethyl)-2-furylboronic acid (in situ) | Aryl halide | 10% Pd/C | Triethylamine | THF/Ethanol | 60 | - | High | [1][7] |
| 3 | 5-Bromo-2-furaldehyde | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | RT | - | 74 | [4] |
| 4 | 5-Chlorofuran-2-carbaldehyde | Phenylboronic acid | Pd(OAc)₂ / PAP ligand | - | - | - | - | >99 | [4] |
| 5 | 5-Formylfuran-2-boronic acid | 1,4-Dibromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | - | 8-12 | - | [8] |
| 6 | 5-Bromofurfural | Phenylboronic acid | PdCl₂(dppf) | - | - | - | - | - | [1] |
Note: "-" indicates data not specified in the cited source.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Aryl-2-furaldehydes via In Situ Generated Boronic Acid
This protocol is adapted from a highly efficient one-pot procedure that avoids the isolation of the potentially unstable furylboronic acid.[1][7]
Materials:
-
2-Furaldehyde diethyl acetal
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate
-
Aryl halide (e.g., aryl bromide or iodide)
-
Ethanol
-
Triethylamine (TEA)
-
10% Palladium on carbon (Pd/C)
Procedure:
-
To a solution of 2-furaldehyde diethyl acetal in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the mixture at this temperature for the specified time to ensure complete lithiation.
-
Quench the reaction by adding triisopropyl borate and allow the mixture to warm to room temperature. This generates the crude 5-(diethoxymethyl)-2-furylboronic acid solution in situ.[1]
-
To this solution, add the aryl halide, ethanol, and triethylamine.[1]
-
Finally, add the 10% Pd/C catalyst to the mixture.
-
Heat the reaction mixture to 60 °C and monitor the progress by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the Pd/C catalyst.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-furaldehyde.
Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2-furaldehyde with Arylboronic Acids
This protocol describes a general method for the coupling of commercially available 5-bromo-2-furaldehyde with various arylboronic acids.[2][6]
Materials:
-
5-Bromo-2-furaldehyde
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[2]
-
Base (e.g., Potassium carbonate [K₂CO₃])[2]
-
Solvent (e.g., 1,4-Dioxane and water)[6]
Procedure:
-
In an oven-dried Schlenk flask, add 5-bromo-2-furaldehyde (1 eq.), the arylboronic acid (1.1 eq.), and the palladium catalyst (e.g., 7 mol% Pd(PPh₃)₄).[6]
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add the solvent (e.g., 1,4-dioxane) and stir the mixture at room temperature for 30 minutes.[6]
-
Add the base (e.g., potassium phosphate, 2 eq.) and water.[6]
-
Heat the reaction mixture to reflux and stir for over 20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure 5-aryl-2-furaldehyde.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for 5-Aryl-2-Furaldehyde Synthesis
Caption: General experimental workflow for Suzuki-Miyaura synthesis.
References
Application Notes and Protocols: Palladium-Catalyzed Direct C-H Arylation of 2-Furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct C-H arylation of 2-furaldehyde is a powerful and atom-economical method for the synthesis of 5-aryl-2-furaldehydes. This class of compounds serves as a crucial structural motif in numerous biologically active molecules and advanced materials. Traditional cross-coupling reactions, such as Suzuki or Stille couplings, necessitate the pre-functionalization of the furan ring, adding steps and generating stoichiometric waste.[1] The palladium-catalyzed direct C-H arylation circumvents this requirement by directly coupling 2-furaldehyde with aryl halides, offering a more efficient and sustainable synthetic route.[2][3][4] This protocol provides a detailed methodology for this transformation, along with key data and mechanistic insights to aid in its application and optimization.
Reaction Principle
The reaction proceeds via the activation of a C-H bond at the 5-position of the furan ring, catalyzed by a palladium complex. The general transformation is depicted below:
References
Application Notes and Protocols for the Synthesis of 5-Substituted-2-Furaldehydes using Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted-2-furaldehydes, valuable intermediates in medicinal chemistry and materials science. The focus is on the utilization of organozinc reagents via palladium-catalyzed cross-coupling reactions, a robust and versatile methodology for the formation of C-C bonds.
Introduction
5-Substituted-2-furaldehydes are key building blocks in the synthesis of a wide range of biologically active molecules and functional materials. Their preparation often involves the formation of a carbon-carbon bond at the 5-position of the furan ring. Among the various synthetic strategies, the use of organozinc reagents in Negishi cross-coupling reactions has emerged as a highly effective and functional group tolerant method. This approach allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents under mild reaction conditions.
This guide details two primary protocols utilizing organozinc reagents:
-
Palladium-Catalyzed Negishi Coupling of Aryl/Heteroarylzinc Halides with 5-Bromo-2-furaldehyde.
-
Synthesis and Application of a Novel Furanylzinc Reagent: 5-(1,3-Dioxolan-2-yl)-2-furanylzinc Bromide.
Data Presentation
The following tables summarize representative yields for the synthesis of various 5-substituted-2-furaldehydes using the Negishi coupling reaction.
Table 1: Synthesis of 5-Aryl-2-furaldehydes via Negishi Coupling
| Entry | Aryl Halide | Arylzinc Reagent | Product | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | Phenylzinc bromide | 5-Phenyl-2-furaldehyde | Pd(dppf)Cl₂ (2) | THF | 25 | 1-3 | 77 |
| 2 | 4-Bromotoluene | (4-Methylphenyl)zinc bromide | 5-(p-Tolyl)-2-furaldehyde | Pd(dppf)Cl₂ (2) | THF | 25 | 1-3 | 76 |
| 3 | 4-Bromoanisole | (4-Methoxyphenyl)zinc bromide | 5-(4-Methoxyphenyl)-2-furaldehyde | Pd(dppf)Cl₂ (2) | THF | 25 | 1-3 | 71 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | [4-(Trifluoromethyl)phenyl]zinc bromide | 5-[4-(Trifluoromethyl)phenyl]-2-furaldehyde | Pd(dppf)Cl₂ (2) | THF | 25 | 1-3 | 85 |
| 5 | 2-Bromopyridine | 2-Pyridylzinc bromide | 5-(Pyridin-2-yl)-2-furaldehyde | Pd(dppf)Cl₂ (2) | THF | 25 | 1-3 | 68 |
Table 2: Synthesis of 5-Substituted-2-furaldehydes using 5-(1,3-Dioxolan-2-yl)-2-furanylzinc Bromide
| Entry | Electrophile | Product | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Iodobenzene | 5-Phenyl-2-(1,3-dioxolan-2-yl)furan | Pd(PPh₃)₄ (3) | THF | 60 | 12 | 82 | | 2 | 4-Iodotoluene | 5-(p-Tolyl)-2-(1,3-dioxolan-2-yl)furan | Pd(PPh₃)₄ (3) | THF | 60 | 12 | 79 | | 3 | 1-Iodo-4-methoxybenzene | 5-(4-Methoxyphenyl)-2-(1,3-dioxolan-2-yl)furan | Pd(PPh₃)₄ (3) | THF | 60 | 12 | 75 |
Note: The products from Table 2 require a subsequent deprotection step to yield the corresponding 5-substituted-2-furaldehyde.
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Negishi Coupling of Arylzinc Halides with 5-Bromo-2-furaldehyde
This protocol outlines the in-situ preparation of the arylzinc halide followed by the cross-coupling reaction.
Materials:
-
Aryl halide (bromide or iodide) (1.0 equiv)
-
Activated Zinc (Rieke® Zinc) (1.2 equiv)
-
5-Bromo-2-furaldehyde (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Arylzinc Halide:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add activated zinc powder (1.2 equiv).
-
Add anhydrous THF to the flask.
-
To this suspension, add the aryl halide (1.0 equiv) dropwise at room temperature.
-
Stir the mixture at room temperature for 1-3 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.
-
-
Negishi Cross-Coupling Reaction:
-
In a separate dry Schlenk flask under an inert atmosphere, dissolve 5-bromo-2-furaldehyde (1.2 equiv) and Pd(dppf)Cl₂ (2-5 mol%) in anhydrous THF.
-
To this solution, add the freshly prepared arylzinc halide solution from step 1 via cannula at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-aryl-2-furaldehyde.
-
Protocol 2: Synthesis and Coupling of 5-(1,3-Dioxolan-2-yl)-2-furanylzinc Bromide
This protocol involves the preparation of a novel organozinc reagent from the acetal-protected 5-bromo-2-furaldehyde.
Materials:
-
2-(5-Bromofuran-2-yl)-1,3-dioxolane (1.0 equiv)
-
Highly Active Zinc (Rieke® Zinc) (1.1 equiv)
-
Aryl or Heteroaryl Halide (e.g., Iodobenzene) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Aqueous HCl (for deprotection)
Procedure:
-
Preparation of 5-(1,3-Dioxolan-2-yl)-2-furanylzinc Bromide:
-
To a dry Schlenk flask under an inert atmosphere, add highly active zinc (1.1 equiv).
-
Add anhydrous THF to the flask.
-
Add a solution of 2-(5-bromofuran-2-yl)-1,3-dioxolane (1.0 equiv) in anhydrous THF dropwise to the zinc suspension at room temperature.
-
Stir the mixture for 2 hours at room temperature to afford a solution of 5-(1,3-Dioxolan-2-yl)-2-furanylzinc bromide.
-
-
Cross-Coupling Reaction:
-
In a separate dry Schlenk flask, dissolve the aryl or heteroaryl halide (1.2 equiv) and Pd(PPh₃)₄ (3 mol%) in anhydrous THF.
-
Add the freshly prepared organozinc reagent solution from step 1 to this mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
-
Work-up and Purification of the Acetal:
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract with DCM or EtOAc, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the 5-substituted-2-(1,3-dioxolan-2-yl)furan.
-
-
Deprotection to the Aldehyde:
-
Dissolve the purified acetal in a mixture of THF and aqueous HCl (e.g., 1M).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the final 5-substituted-2-furaldehyde.
-
Mandatory Visualizations
Caption: General catalytic cycle for the Negishi cross-coupling reaction.
Caption: Step-by-step workflow for the synthesis of 5-aryl-2-furaldehydes.
Synthesis of 5-Aryl-2-Furaldehydes: A Detailed Guide to Reaction Conditions and Protocols
Application Notes for Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-aryl-2-furaldehydes is of significant interest in medicinal chemistry and materials science due to their prevalence as key structural motifs in pharmacologically active compounds and organic materials.[1] These compounds serve as crucial building blocks for novel therapeutics, including potential treatments for solid tumors.[1] This document provides a comprehensive overview of various synthetic strategies for preparing 5-aryl-2-furaldehydes, with a focus on reaction conditions, detailed experimental protocols, and comparative data to aid researchers in method selection and optimization.
The primary synthetic routes involve palladium-catalyzed cross-coupling reactions, which offer broad substrate scope and generally good to excellent yields.[1] Key among these are the Suzuki-Miyaura coupling, direct C-H arylation, and Heck reaction.[1][2][3] Additionally, methods utilizing organozinc reagents and the classic Meerwein arylation provide alternative pathways.[4][5]
Comparative Data of Synthetic Routes
The following tables summarize quantitative data for the most common synthetic routes to 5-aryl-2-furaldehydes, allowing for easy comparison of their performance under various conditions.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
| Aryl Halide/Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-furaldehyde & Arylboronic acid | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Toluene/H₂O | Reflux | 12 | >90 | [6] |
| In situ generated 5-(diethoxymethyl)-2-furylboronic acid & Aryl halide | 10% Pd/C | Et₃N | Ethanol | 60 | Varies | High | [1][7] |
| 5-Bromo-2-furaldehyde & Phenylboronic acid | Pd(dppf)Cl₂ | - | - | - | - | Good | [1] |
| 5-Chlorofuran-2-carbaldehyde & Phenylboronic acid | PAP ligand/Pd catalyst | - | - | - | >99 | [8] |
Table 2: Palladium-Catalyzed Direct C-H Arylation
| Furan Substrate | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Furaldehyde | Various Aryl Halides | PdCl₂ (5) | KOAc | DMF | 110 | 10 (slow addition) | Good | [2][3] |
| 2-Furaldehyde | Aryl Bromides | Pd(OAc)₂ (low loading) | - | - | - | High | [7] |
Table 3: Organozinc-Based Cross-Coupling
| Furan Substrate | Aryl/Heteroaryl Zinc Halide | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-furaldehyde | Aryl- and Heteroarylzinc halides | Pd-catalyzed | - | Mild | - | - | [5] |
| 2-(5-Bromofuran-2-yl)-1,3-dioxolane | Activated Zinc | - | - | Mild | - | - | [5] |
| Bromobenzene | Organozinc reagents (9a-c) | Pd(dppf)Cl₂ | 71-77 | [8] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Protocol 1: One-Pot Suzuki-Miyaura Coupling
This protocol describes the synthesis of 5-aryl-2-furaldehydes via a palladium-mediated Suzuki coupling of an aryl halide with in situ generated 5-(diethoxymethyl)-2-furylboronic acid.[1][7]
Materials:
-
2-Furaldehyde diethyl acetal
-
n-Butyllithium in hexanes
-
Triisopropyl borate
-
Aryl halide
-
Ethanol
-
Triethylamine
-
10% Palladium on carbon (Pd/C)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a solution of 2-furaldehyde diethyl acetal in anhydrous THF at -78 °C, add n-butyllithium dropwise.
-
After stirring, quench the reaction with triisopropyl borate and allow it to warm to room temperature. This generates the crude 5-(diethoxymethyl)-2-furylboronic acid solution.
-
To this solution, add the aryl halide, ethanol, triethylamine, and 10% Pd/C.
-
Heat the mixture to 60 °C and monitor the reaction progress by HPLC until completion.
-
After cooling, filter the mixture to remove the catalyst.
-
Perform an aqueous workup, followed by extraction and purification to isolate the desired 5-aryl-2-furaldehyde.
Protocol 2: Direct C-H Arylation of 2-Furaldehyde
This method provides a regioselective synthesis of 5-aryl-2-furaldehydes by the direct arylation of 2-furaldehyde with aryl halides.[2][3]
Materials:
-
2-Furaldehyde
-
Aryl halide
-
Palladium(II) chloride (PdCl₂)
-
Potassium acetate (KOAc)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Tricyclohexylphosphine (Cy₃P)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Prepare a degassed mixture of palladium(II) chloride (5 mol%), potassium acetate, tetrabutylammonium bromide, and tricyclohexylphosphine in anhydrous DMF.
-
Heat the mixture to 110 °C.
-
Slowly add a solution of the aryl halide in DMF to the reaction mixture over a period of 10 hours.
-
After the addition is complete, continue stirring the reaction for an additional period until completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).
-
Isolate the product by extraction and purify by chromatography.
Protocol 3: Organozinc-Based Cross-Coupling
This protocol outlines the synthesis of 5-substituted-2-furaldehydes via a palladium-catalyzed cross-coupling reaction of an arylzinc halide with 5-bromo-2-furaldehyde.[5]
Materials:
-
Aryl halide
-
Activated zinc
-
5-Bromo-2-furaldehyde
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
Procedure:
-
Prepare a solution of the arylzinc halide by reacting the corresponding aryl halide with activated zinc in anhydrous THF.
-
To this solution, add 5-bromo-2-furaldehyde and a catalytic amount of Pd(dppf)Cl₂.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent and purify by standard methods.
Visualizing Synthetic Pathways
The following diagrams illustrate the core transformations of the discussed synthetic routes.
Caption: One-pot Suzuki-Miyaura coupling pathway.
Caption: Direct C-H arylation of 2-furaldehyde.
Caption: Organozinc cross-coupling reaction.
Other Notable Synthetic Routes
Beyond the detailed protocols, other methods are also employed for the synthesis of 5-aryl-2-furaldehydes:
-
Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. While less common for this specific transformation, the principles can be applied.[1]
-
Stille Coupling: This method utilizes organotin reagents, for instance, the reaction of 5-bromo-2-furaldehyde with phenyl tributyl tin in the presence of a palladium catalyst.[1]
-
Meerwein Arylation: An older but still relevant method involves the arylation of furan derivatives using aryldiazonium salts.[4][6]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and in some cases improve yields for various condensation reactions involving 5-aryl-2-furaldehydes.[9]
This guide provides a foundational understanding of the primary methods for synthesizing 5-aryl-2-furaldehydes. The choice of a specific method will depend on factors such as substrate availability, desired scale, and laboratory capabilities. The provided protocols and comparative data are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde [organic-chemistry.org]
- 4. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Downstream Reactions of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key downstream reactions of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde, a versatile building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and enhances the lipophilicity and metabolic stability of derivative compounds, making them attractive for drug discovery programs. This document details experimental protocols for several important transformations, including Schiff base formation, Knoevenagel condensation, Claisen-Schmidt condensation to form chalcones, and the subsequent synthesis of pyrazoles. The potential biological activities of these derivatives are also discussed.
Key Downstream Reactions
The aldehyde functional group of this compound is the primary site of reactivity, readily undergoing condensation reactions with a variety of nucleophiles. The electron-withdrawing nature of the 3-(trifluoromethyl)phenyl substituent generally enhances the electrophilicity of the aldehyde carbon, facilitating these reactions.
A general workflow for the utilization of this compound in the synthesis of various heterocyclic compounds is depicted below.
Caption: General reaction pathways for this compound.
Schiff Base Formation
The reaction of this compound with primary amines readily forms Schiff bases (imines). These compounds are valuable intermediates and have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3]
Experimental Protocol: General Synthesis of Schiff Bases
This protocol is adapted from standard procedures for Schiff base synthesis.[4][5]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-chloroaniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1.0 mmol of this compound in 10 mL of ethanol in a round-bottom flask.
-
Add a solution of 1.0 mmol of the primary amine in 10 mL of ethanol to the flask.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry to afford the pure Schiff base.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 5-chloro-salicylaldehyde | 4-fluoro-benzylamine | (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | 92 | [5] |
| m-Nitrobenzaldehyde | p-Chloroaniline | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline | - | [4] |
Note: Data for reactions with the specific target aldehyde were not found; the table provides examples with analogous aldehydes.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[6][7] These products are important intermediates for the synthesis of various pharmaceuticals and fine chemicals.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol is a representative procedure for the Knoevenagel condensation.[7][8]
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of this compound and 1.1 mmol of malononitrile in 15 mL of ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue purified by recrystallization.
Quantitative Data
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| Aromatic Aldehydes | Malononitrile | DBU | Water | 98 | [7] |
| Furfural | Malononitrile | Gallium Chloride | Solvent-free | 96.7 | [8] |
| 5-substituted-2-furaldehydes | Malononitrile | Piperidine | Ethanol | 70-96 | [9] |
Claisen-Schmidt Condensation: Synthesis of Chalcones
Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone derivative in the presence of a base. Chalcones are precursors to flavonoids and isoflavonoids and exhibit a broad spectrum of biological activities, including anti-inflammatory and anticancer effects.[10][11]
Experimental Protocol: Synthesis of a Chalcone Derivative
This is a general procedure for the base-catalyzed Claisen-Schmidt condensation.[12]
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 40%)
Procedure:
-
Dissolve 1.0 mmol of this compound and 1.0 mmol of the substituted acetophenone in 15-20 mL of ethanol in a flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH with stirring.
-
Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Filter the solid chalcone, wash with water until neutral, and recrystallize from ethanol.
Quantitative Data
| Aldehyde | Acetophenone | Catalyst | Yield (%) | Reference |
| 4-fluorobenzaldehyde | 4-hydroxyacetophenone | SOCl2/EtOH | Excellent | [1] |
| Substituted benzaldehydes | Substituted acetophenones | Base | - | [12] |
Synthesis of Pyrazole Derivatives from Chalcones
The chalcones synthesized from this compound can be further reacted with hydrazine to form pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds with significant pharmacological importance, including anti-inflammatory, analgesic, and anticancer activities.[13]
Experimental Protocol: Synthesis of a Pyrazole Derivative
This protocol describes the cyclization of a chalcone with hydrazine hydrate.[14]
Materials:
-
Chalcone derivative of this compound
-
Hydrazine hydrate
-
Ethanol or Glacial acetic acid
Procedure:
-
Dissolve 1.0 mmol of the chalcone derivative in 20 mL of ethanol or glacial acetic acid in a round-bottom flask.
-
Add an excess of hydrazine hydrate (e.g., 1.5-2.0 mmol).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After cooling, the pyrazole derivative often precipitates.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
If necessary, the product can be purified by recrystallization.
Caption: Experimental workflow for pyrazole synthesis from a chalcone intermediate.
Quantitative Data
| Chalcone Precursor | Reagent | Product | Yield (%) | Reference |
| 1,3-diphenyl-2-propen-1-one | Phenylhydrazine | 1,3,5-Triphenyl-2-pyrazoline | - | [15] |
| Substituted Chalcones | Phenylhydrazine | Pyrazole derivatives | - | [14] |
Potential Biological Activities and Signaling Pathways
Derivatives of this compound are being investigated for a variety of biological activities. The trifluoromethyl group is known to enhance the efficacy of many drugs.
-
Antimicrobial Activity: Schiff bases and their metal complexes derived from furan aldehydes have demonstrated significant antibacterial and antifungal properties.[5][16][17] The imine group is crucial for their biological action, which may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
-
Anti-inflammatory Activity: Chalcones and pyrazoles are well-known for their anti-inflammatory effects.[10][11] Their mechanism of action can involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively.
-
Anticancer Activity: Numerous pyrazole derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[6][13][14] Their proposed mechanisms can be diverse, including the inhibition of protein kinases, induction of apoptosis, and interference with cell cycle progression.
Below is a simplified representation of a potential anti-inflammatory signaling pathway that could be modulated by chalcone or pyrazole derivatives.
Caption: Inhibition of inflammatory pathways by chalcone/pyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. mediresonline.org [mediresonline.org]
- 17. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Tetrahydropyrimidinones via Biginelli Reaction with 5-Aryl-2-Furaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biginelli reaction is a robust and efficient one-pot, three-component condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[1] This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. The resulting dihydropyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1]
The incorporation of a furan moiety into the DHPM structure, through the use of 5-aryl-2-furaldehydes as the aldehyde component, is of significant interest for the development of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of tetrahydropyrimidinones derived from 5-aryl-2-furaldehydes.
Reaction Scheme
The general reaction involves the condensation of a 5-aryl-2-furaldehyde, a β-dicarbonyl compound (e.g., ethyl acetoacetate), and urea or thiourea, typically catalyzed by a Lewis or Brønsted acid.[1]
General Reaction:
Where Ar is an aryl group, R and R' are alkyl or aryl groups, and X is O (urea) or S (thiourea).
Data Presentation: Quantitative Summary of Reaction Yields
The following table summarizes the yields of various ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates synthesized via the Biginelli reaction using iron(III) chloride hexahydrate (FeCl₃·6H₂O) as a catalyst.[1][2]
| Entry | 5-Aryl-2-furaldehyde (Ar) | β-Dicarbonyl Compound | (Thio)urea | Catalyst | Yield (%) |
| 1 | Phenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | up to 79[1] |
| 2 | 4-Methylphenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | High[1] |
| 3 | 4-Methoxyphenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | High[1] |
| 4 | 4-Chlorophenyl | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | Not specified |
| 5 | Phenyl | Ethyl acetoacetate | Thiourea | FeCl₃·6H₂O | Not specified |
Experimental Protocols
This section provides detailed methodologies for the synthesis of tetrahydropyrimidinones from 5-aryl-2-furaldehydes.
Protocol 1: Synthesis of 5-Aryl-2-furaldehydes
Materials:
-
Appropriate aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Furfural
-
Water
-
Ethanol
Procedure:
-
Prepare a solution of the corresponding aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of NaNO₂ in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of CuCl₂·2H₂O and furfural in water.
-
Slowly add the freshly prepared diazonium salt solution to the furfural solution with vigorous stirring.
-
Continue stirring for the time specified in the relevant literature for the specific aniline derivative.
-
Collect the precipitated product by filtration and wash the solid with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 5-aryl-2-furaldehyde.[1]
Protocol 2: Iron(III) Chloride Catalyzed Biginelli Reaction
Materials:
-
5-Aryl-2-furaldehyde (1.0 eq)
-
Ethyl acetoacetate or Acetylacetone (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)
-
Ethanol (EtOH)
-
Ice-cold water
Procedure:
-
To a round-bottom flask, add the 5-aryl-2-furaldehyde, ethyl acetoacetate (or acetylacetone), urea (or thiourea), and FeCl₃·6H₂O in ethanol.[1]
-
Reflux the reaction mixture for 6 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.[1]
-
Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.[1]
Visualizations
Biginelli Reaction Mechanism
The Biginelli reaction is believed to proceed through an N-acyliminium ion intermediate. The acid catalyst protonates the aldehyde, which then reacts with urea. Subsequent dehydration forms the N-acyliminium ion. The enol form of the β-ketoester then attacks the iminium ion. Finally, intramolecular cyclization followed by dehydration yields the dihydropyrimidinone.
Caption: Simplified mechanistic pathway of the Biginelli reaction.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of tetrahydropyrimidinones using the Biginelli reaction.
Caption: General experimental workflow for the Biginelli reaction.
References
Application Notes and Protocols: 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde is a synthetic organic compound that holds significant promise in the field of medicinal chemistry. This molecule integrates two key pharmacophores: the furan ring, a common scaffold in biologically active compounds, and the trifluoromethylphenyl group. The trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These characteristics make this compound and its derivatives attractive candidates for the development of novel therapeutic agents.
This document provides a comprehensive overview of the potential applications of this compound, including its synthesis, and its putative roles as an anticancer, anti-inflammatory, and antimicrobial agent. The information is based on the activities of structurally related compounds, providing a predictive framework for its utility in drug discovery.
Synthesis of this compound
A robust and widely used method for the synthesis of 5-aryl-2-furaldehydes is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 5-bromo-2-furaldehyde is coupled with 3-(trifluoromethyl)phenylboronic acid.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reaction Setup:
-
To a round-bottom flask, add 5-bromo-2-furaldehyde (1.0 equivalent), 3-(trifluoromethyl)phenylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
The flask is sealed with a septum and purged with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent mixture, such as toluene, ethanol, and water (e.g., in a 4:1:1 ratio), via syringe.
-
-
Reaction:
-
The reaction mixture is heated to 80-100°C with vigorous stirring.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound.
-
Applications in Medicinal Chemistry
Anticancer Activity
Derivatives of 5-phenyl-2-furaldehyde have demonstrated potential as anticancer agents.[3] The introduction of a trifluoromethyl group can further enhance this activity. While specific data for this compound is not available, the table below summarizes the cytotoxic activity of related furan derivatives against various human cancer cell lines.
Table 1: Representative Anticancer Activity of Furan Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Reference |
|---|---|---|---|---|
| Furan-based derivative 1 | HeLa (Cervical Cancer) | 0.08 - 8.79 | - | - |
| Furan-based derivative 2 | SW620 (Colorectal Cancer) | Moderate to Potent | - | - |
| Thiazolo[4,5-d]pyrimidine derivative | C32 (Melanoma) | 24.4 | - | - |
| Thiazolo[4,5-d]pyrimidine derivative | A375 (Melanoma) | 25.4 | - | - |
| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06 | Staurosporine | - |
| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96 | Staurosporine | - |
Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential of the target molecule.[1][4][5]
Several furan derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt pathway, which is often dysregulated in cancer. It is hypothesized that trifluoromethyl-substituted furan compounds may promote the activity of the tumor suppressor PTEN, leading to the downregulation of the PI3K/Akt and Wnt/β-catenin signaling pathways.[3][5]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Anti-inflammatory Activity
The trifluoromethyl moiety is present in several anti-inflammatory drugs. Derivatives of trifluoromethyl-pyrazoles have shown significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase-2 (COX-2).[6]
Table 2: Representative Anti-inflammatory Activity of Trifluoromethyl-Containing Compounds
| Compound Class | Assay | Activity (% Inhibition) | Reference Compound | Activity of Reference (% Inhibition) |
|---|---|---|---|---|
| 3-Trifluoromethylpyrazoles | Carrageenan-induced rat paw edema | 62 - 76% | Indomethacin | 78% |
| 5-Trifluoromethyl-Δ²-pyrazolines | Carrageenan-induced rat paw edema | 47 - 76% | Indomethacin | 78% |
Note: The data presented are for structurally related compounds and are intended to be illustrative of the potential of the target molecule.[6]
Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
This assay measures the ability of a compound to inhibit the peroxidase activity of human recombinant COX-2.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare solutions of human recombinant COX-2 enzyme, heme, and a substrate (e.g., arachidonic acid).
-
Prepare a chromogenic probe (e.g., ADHP) that fluoresces upon oxidation.
-
Dissolve the test compound and a reference inhibitor (e.g., Celecoxib) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, enzyme, and heme.
-
Add the test compound at various concentrations or the reference inhibitor.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and the chromogenic probe.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.[7]
-
Antimicrobial Activity
Furan derivatives, particularly nitrofurans, are known for their antimicrobial properties. The trifluoromethylphenyl moiety can also contribute to antimicrobial activity.
Table 3: Representative Antimicrobial Activity of Related Compounds
| Compound Class | Microorganism | MIC (µg/mL) |
|---|---|---|
| N-(Trifluoromethyl)phenyl pyrazole derivative | S. aureus | 0.78 - 1.56 |
| N-(Trifluoromethyl)phenyl pyrazole derivative | E. faecium | 0.78 |
| 5-Nitro-2-furfurylidene derivative | B. subtilis | < 5 |
| 5-Nitro-2-furfurylidene derivative | S. aureus | < 5 |
| 5-Nitro-2-furfurylidene derivative | C. albicans | High Activity |
Note: MIC (Minimum Inhibitory Concentration). The data presented are for structurally related compounds and are intended to be illustrative of the potential of the target molecule.[8][9]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum:
-
Grow a pure culture of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium overnight.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Broth Microdilution:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to each well.
-
Add 50 µL of the test compound stock solution to the first well and perform serial twofold dilutions across the plate.
-
Add 50 µL of the standardized inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Conclusion
This compound is a versatile scaffold with significant potential in medicinal chemistry. Based on the biological activities of structurally similar compounds, it is a promising starting point for the development of novel anticancer, anti-inflammatory, and antimicrobial agents. The protocols and data presented in these application notes provide a foundation for researchers to explore the therapeutic potential of this and related molecules. Further derivatization of the aldehyde group could lead to the discovery of even more potent and selective drug candidates.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Aldehyde Group in 5-Aryl-2-Furaldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of the aldehyde group in 5-aryl-2-furaldehydes. This class of compounds serves as a versatile scaffold in medicinal chemistry and materials science. The derivatization of the aldehyde functionality allows for the exploration of a wide chemical space, enabling the synthesis of novel compounds with diverse biological activities and material properties.
Introduction
5-Aryl-2-furaldehydes are key heterocyclic building blocks, readily accessible through various synthetic routes, including palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. The aldehyde group at the 2-position of the furan ring is a reactive handle for a multitude of chemical transformations. This document outlines key derivatization strategies, including reductive amination, oxidation, reduction, Wittig reaction, Knoevenagel condensation, and the formation of various C=N bonds (imines, oximes, and hydrazones). For each reaction, a detailed protocol is provided, along with tabulated quantitative data to facilitate comparison and selection of the most suitable method for a given research objective.
I. Reductive Amination: Synthesis of Amines
Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from aldehydes. The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve the 5-aryl-2-furaldehyde (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Add the primary or secondary amine (1.0-1.2 eq.).
-
If desired, a catalyst such as a Lewis acid (e.g., Ti(OiPr)₄) or a dehydrating agent (e.g., molecular sieves) can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature or with gentle heating until imine formation is complete (monitor by TLC or LC-MS).
-
Reduction: Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride, 1.5-2.0 eq.) portion-wise, maintaining the temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete.
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Reductive Amination
| Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia | NaBH₃CN | Methanol | Room Temp | 5 | High | [1][2][3] |
| Aniline | H₂/CuAlOx | Methanol | 90 | - | >95 | |
| Substituted Anilines | NaBH(OAc)₃ | EtOAc | Room Temp | 6 | Good to Excellent | [4] |
II. Oxidation: Synthesis of Carboxylic Acids
The aldehyde group of 5-aryl-2-furaldehydes can be readily oxidized to the corresponding carboxylic acid, 5-aryl-2-furancarboxylic acid, which is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives. Various oxidizing agents can be employed, including potassium permanganate (KMnO₄), silver oxide (Ag₂O), and biocatalysts.[5][6]
Experimental Protocol: Oxidation using Potassium Permanganate
-
Reaction Setup: Dissolve the 5-aryl-2-furaldehyde (1.0 eq.) in a suitable solvent system, such as acetone/water, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Oxidation: Prepare a solution of potassium permanganate (KMnO₄, 2.0-3.0 eq.) in water and add it dropwise to the aldehyde solution, maintaining the temperature below 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color of permanganate disappears and the brown precipitate of MnO₂ is dissolved.
-
Acidify the solution with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Quantitative Data for Oxidation
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Whole-cell biocatalyst | Phosphate Buffer | 35 | 12-36 | up to 99 | [5][7] |
| Ru pincer catalyst | Dioxane/Water | 130-150 | 10-60 | up to 95 | [6][8] |
| Aryl-alcohol oxidase | - | - | - | - | [9] |
III. Reduction: Synthesis of Alcohols
The reduction of the aldehyde group in 5-aryl-2-furaldehydes yields the corresponding (5-aryl-2-furyl)methanol. These alcohols are useful intermediates in the synthesis of ethers, esters, and halides. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.[10][11]
Experimental Protocol: Reduction using Sodium Borohydride
-
Reaction Setup: Dissolve the 5-aryl-2-furaldehyde (1.0 eq.) in a protic solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Carefully add water or dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Quantitative Data for Reduction
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaBH₄ | Methanol | 0 to Room Temp | 1-4 | High | [10][11][12] |
| NaBH₄/Methanol | THF | -15 | <1 | High | [13] |
IV. Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[14] It involves the reaction of a phosphorus ylide (Wittig reagent) with the aldehyde to form a C=C double bond. This reaction is highly valuable for extending the carbon chain and introducing unsaturation.
Experimental Protocol: General Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.0-1.2 eq.) in a dry, aprotic solvent such as THF or diethyl ether.
-
Cool the suspension to 0 °C or -78 °C.
-
Add a strong base (e.g., n-butyllithium, sodium hydride, or sodium methoxide) dropwise to generate the colored ylide.
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Reaction with Aldehyde: Dissolve the 5-aryl-2-furaldehyde (1.0 eq.) in the same dry solvent and add it dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting alkene by column chromatography to separate it from triphenylphosphine oxide and any unreacted starting materials.
Quantitative Data for Wittig Reaction
| Phosphonium Salt | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyltriphenylphosphonium chloride | NaOMe | Methanol | Reflux | 2-4 | Good to Excellent | [15] |
| Substituted benzyltriphenylphosphonium halides | Strong Base | THF/Ether | -78 to Room Temp | 12-24 | 72-85 | [14] |
V. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst to form a new C=C bond.[16] This reaction is particularly useful for synthesizing electron-deficient alkenes.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup: In a round-bottom flask, dissolve the 5-aryl-2-furaldehyde (1.0 eq.) and malononitrile (1.0-1.2 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine (a few drops).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
Work-up: If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Quantitative Data for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Malononitrile | Piperidine | Ethanol | Room Temp | 0.5 | 71-99 | [8][16] |
| Malonic Acid | Piperidinium Acetate | - | 100 | 3 | Good to Excellent | [17] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Room Temp | - | - | [18] |
VI. Formation of C=N Bonds: Imines, Oximes, and Hydrazones
The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond.
-
Imines (Schiff Bases): Formed by the reaction with primary amines.
-
Oximes: Formed by the reaction with hydroxylamine.
-
Hydrazones: Formed by the reaction with hydrazine or its derivatives.
Experimental Protocol: General Synthesis of Imines (Schiff Bases)
-
Reaction Setup: Dissolve the 5-aryl-2-furaldehyde (1.0 eq.) and the corresponding primary amine (1.0 eq.) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of a weak acid, such as acetic acid (a few drops).
-
Reaction: Stir the mixture at room temperature or reflux for a few hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the solid product and wash with a cold solvent. If the product does not precipitate, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain the pure imine.
Quantitative Data for C=N Bond Formation
| Reagent | Product Type | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Anilines | Imine (Schiff Base) | Ethanol | Acetic Acid | Reflux | 5 | - | [19][20] |
| Hydroxylamine HCl | Oxime | Ethanol | Piperidine | Reflux | - | High | [19] |
| Hydrazides | Hydrazone | - | - | - | - | - | [19] |
Visualizing Reaction Pathways and Workflows
To aid in the understanding of the derivatization processes, the following diagrams illustrate the general reaction pathways and a typical experimental workflow.
Caption: Reaction pathways for the derivatization of 5-aryl-2-furaldehydes.
Caption: A generalized experimental workflow for derivatization reactions.
References
- 1. Reductive Amination - Sodium Cyanoborohydride (NaCNBH3) [commonorganicchemistry.com]
- 2. Sodium cyanoborohydride [organic-chemistry.org]
- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
- 14. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Conversion of Furfural to 5-Aryl-2-Furaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aryl-2-furaldehydes are valuable platform molecules in the synthesis of pharmaceuticals and other fine chemicals. Their preparation from furfural, a bio-based feedstock, represents a key green chemistry transformation. Palladium-catalyzed direct C-H arylation has emerged as a highly efficient and atom-economical method for this conversion, avoiding the need for pre-functionalization of the furan ring.[1] This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-2-furaldehydes via this catalytic route.
Reaction Principle
The direct C-H arylation of 2-furaldehyde with an aryl halide (typically a bromide or iodide) is catalyzed by a palladium complex. The reaction proceeds selectively at the 5-position of the furan ring, driven by the electronic properties of the furan oxygen and the directing effect of the aldehyde group.[2][3] A base is required to facilitate the C-H activation and regenerate the active catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[2][4]
Data Presentation
The following tables summarize quantitative data from various reported palladium-catalyzed direct arylation reactions of 2-furaldehyde.
Table 1: Comparison of Different Palladium Catalysts and Ligands
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Arylating Agent | Yield (%) | Reference |
| PdCl₂ (5 mol%) | P(Cy)₃ (10 mol%) | KOAc | DMF | 110 | 10 | 4-Chlorophenyl iodide | 85 | [2] |
| Pd(OAc)₂ | P(Cy)₃ | KOAc | DMF | 110 | - | 4-Chlorophenyl iodide | ~45 (conversion) | [2] |
| 1/2 [Pd(C₃H₅)Cl]₂ | Tedicyp | AcONa | DMAc | 150 | 20 | Bromobenzene | 90 | [4] |
| Pd(OH)₂/C (10 mol%) | None | AcOK | DMAc | 140 | - | Bromobenzene | 75 | [4] |
| Pd(PPh₃)₄ (1%) | PPh₃ | AcONa | DMF | 110 | - | Bromobenzene | 0 | [4] |
Table 2: Effect of Aryl Halide Substitution on Yield
Catalyst System: PdCl₂ (5 mol%), P(Cy)₃ (10 mol%), KOAc, Bu₄NBr, DMF, 110 °C, 10 h
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chloroiodobenzene | 5-(4-Chlorophenyl)-2-furaldehyde | 85 |
| 2 | 4-Methoxyiodobenzene | 5-(4-Methoxyphenyl)-2-furaldehyde | 82 |
| 3 | 4-Nitroiodobenzene | 5-(4-Nitrophenyl)-2-furaldehyde | 75 |
| 4 | 4-Methyliodobenzene | 5-(4-Methylphenyl)-2-furaldehyde | 80 |
| 5 | 2-Methyliodobenzene | 5-(2-Methylphenyl)-2-furaldehyde | 78 |
| 6 | 3-Methyliodobenzene | 5-(3-Methylphenyl)-2-furaldehyde | 81 |
| 7 | 4-Cyanobromobenzene | 4-(5-Formyl-2-furyl)benzonitrile | 70 |
| 8 | 3-(Trifluoromethyl)bromobenzene | 5-(3-(Trifluoromethyl)phenyl)-2-furaldehyde | 72 |
(Data sourced from McClure et al., 2001)[2]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Direct Arylation of 2-Furaldehyde
This protocol is adapted from the work of McClure et al.[2] and provides a robust method for the synthesis of a variety of 5-aryl-2-furaldehydes.
Materials:
-
2-Furaldehyde (freshly distilled over K₂CO₃)
-
Aryl halide (iodide or bromide)
-
Palladium(II) chloride (PdCl₂)
-
Tricyclohexylphosphine (P(Cy)₃)
-
Potassium acetate (KOAc)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
-
Celite®
-
Nitrogen gas (or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Syringe pump
-
Syringes and needles
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add palladium(II) chloride (0.1 mmol, 5 mol%), tricyclohexylphosphine (0.2 mmol, 10 mol%), potassium acetate (4.2 mmol), and tetrabutylammonium bromide (2.1 mmol).
-
Solvent and Reagent Addition: Add 18 mL of anhydrous DMF to the flask. Add 2-furaldehyde (21 mmol).
-
Degassing: Degas the mixture for 10-15 minutes by bubbling nitrogen through the solution.
-
Heating: Heat the reaction mixture to 110 °C with stirring.
-
Aryl Halide Addition: In a separate flask, prepare a solution of the aryl halide (2.1 mmol) in 3 mL of anhydrous DMF and degas with nitrogen. Using a syringe pump, add the aryl halide solution to the reaction mixture over 10 hours.[1] This slow addition is crucial to minimize homocoupling of the aryl halide.[3]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the addition is complete, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution through a short plug of silica gel and Celite®. Remove the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 5-aryl-2-furaldehyde.
Visualizations
Catalytic Cycle for Direct C-H Arylation
Caption: Proposed catalytic cycle for the palladium-catalyzed direct C-H arylation of 2-furaldehyde.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of 5-aryl-2-furaldehydes.
Safety Precautions
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
The reaction is performed at an elevated temperature; appropriate shielding and personal protective equipment should be used.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The palladium-catalyzed direct C-H arylation of furfural is a powerful and versatile method for the synthesis of 5-aryl-2-furaldehydes. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this transformation in their own laboratories. Careful optimization of reaction parameters, particularly the choice of catalyst, ligand, and the rate of aryl halide addition, is key to achieving high yields and purity. This methodology offers a more sustainable and efficient route to valuable chemical intermediates from a renewable resource.[5]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed C-H Arylation of Furans
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and professionals engaged in the palladium-catalyzed C-H arylation of furans. The information is designed to help overcome common experimental challenges and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the C-H arylation of furans, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst may not be in the active Pd(0) state or may have decomposed. 2. Inappropriate Ligand: The chosen phosphine ligand or N-heterocyclic carbene (NHC) may not be suitable for the specific substrates. Sterically hindered and electron-rich ligands are often required.[1][2][3] 3. Incorrect Base: The base may be too weak or too strong, or it may not be soluble in the reaction medium.[1][4] 4. Unsuitable Solvent: The solvent may not effectively dissolve the reactants or may coordinate too strongly to the palladium center.[1][4] 5. Low Reaction Temperature: The activation energy for the C-H bond cleavage may not be reached.[5][6] | 1. Catalyst Activation: If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, although this has shown low yields in some cases.[1] Using PEPPSI-type pre-catalysts can also be effective as they readily form the active Pd(0) species.[5] 2. Ligand Screening: Screen a variety of ligands. For aryl chlorides, bulky, electron-rich phosphine ligands like 2-(dicyclohexylphosphino)-biphenyl are often effective.[2][7] For aryl bromides, polydentate ligands like Tedicyp have shown high efficiency at low catalyst loadings.[1] 3. Base Optimization: Screen different bases such as KOAc, K₂CO₃, CsOAc, and PivOK.[4][5][8][9] The choice of base can be crucial for selectivity.[9] 4. Solvent Selection: Test various polar aprotic solvents like DMAc, DMF, dioxane, or NMP.[1][4][5] Dioxane has been identified as a highly effective solvent in some systems.[4][7][10] 5. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 120-150 °C.[1][5][6] |
| Poor Regioselectivity (Mixture of C2 and C5 Arylation) | 1. Steric Effects: The directing effect of a substituent on the furan ring may not be strong enough to overcome the inherent reactivity at other positions. 2. Catalyst System: The ligand and palladium source can influence the regioselectivity. | 1. Substrate Modification: If possible, introduce a larger directing group to enhance steric hindrance and favor arylation at a specific position. 2. Ligand and Catalyst Tuning: Experiment with different ligands. For instance, dinuclear palladium complexes with chelate-bridging ligands have shown β-selectivity, whereas PPh₃ tends to favor α-arylation.[11] The use of specific directing groups, like a hydroxymethyl group, can also control regioselectivity.[9] |
| Formation of Biaryl Homocoupling Product | 1. Reaction Conditions: Certain conditions can favor the homocoupling of the aryl halide. | 1. Adjust Stoichiometry: Use a slight excess of the furan derivative relative to the aryl halide.[1] 2. Lower Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. Very low catalyst loadings (e.g., 0.01 mol%) have been used successfully.[1] |
| Decomposition of Starting Material or Product | 1. High Temperature: Furans and their derivatives can be sensitive to high temperatures, leading to decomposition over long reaction times. 2. Strong Base: A base that is too strong can cause degradation of sensitive functional groups on the substrates. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress by GC or TLC to determine the optimal reaction time and avoid prolonged heating. 2. Use a Milder Base: Switch to a milder base like NaHCO₃ or Na₂CO₃, although this may lead to lower conversions.[1] |
| Reaction Stalls at Moderate Conversion | 1. Catalyst Deactivation: The active catalyst may be deactivating over time. 2. Product Inhibition: The product may be coordinating to the palladium center and inhibiting further catalysis. | 1. Add Fresh Catalyst: In some cases, adding a second portion of the catalyst can restart the reaction. 2. Use a More Robust Catalyst System: Consider catalyst systems known for their stability, such as those with bulky NHC ligands (e.g., PEPPSI-type catalysts).[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common position for C-H arylation on an unsubstituted furan?
The C-H bonds at the C2 and C5 positions (α-positions) of the furan ring are the most acidic and sterically accessible, making them the preferred sites for arylation.[1]
Q2: How does the electronic nature of the aryl halide affect the reaction?
Generally, electron-deficient aryl halides (containing electron-withdrawing groups) are more reactive in the oxidative addition step of the catalytic cycle and often lead to higher yields.[1][6] However, with optimized catalyst systems, a wide range of both electron-rich and electron-poor aryl halides can be used successfully.[1]
Q3: What role does the base play in the C-H arylation of furans?
The base is crucial for the C-H activation step, which is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway. The base facilitates the removal of a proton from the furan ring. The choice of base can significantly impact reaction efficiency and selectivity.[1][4]
Q4: Can aryl chlorides be used for the C-H arylation of furans?
Yes, but they are generally less reactive than aryl bromides and iodides. The oxidative addition of an aryl chloride to a Pd(0) center is kinetically less favorable.[3] Successful arylation with aryl chlorides often requires more specialized and highly active catalyst systems, typically involving sterically demanding and electron-rich phosphine ligands.[2][3]
Q5: What are PEPPSI-type catalysts and why are they effective?
PEPPSI stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. These are palladium-NHC complexes that are highly stable and easy to handle.[5] They are effective pre-catalysts because the pyridine ligand can be easily displaced, leading to the formation of the active Pd(0) species that enters the catalytic cycle.[5]
Data Summary
Table 1: Comparison of Catalyst Systems for the C-H Arylation of 2-n-Butylfuran with 4-Bromoacetophenone.
| Catalyst System | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [PdCl(η³-C₃H₅)]₂ / Tedicyp | 0.1 | AcONa | DMAc | 150 | 20 | High Yield | [1] |
| Pd(PPh₃)₄ | 1 | AcONa | DMF | 110 | - | 0 | [1] |
| Pd(OH)₂/C | 1 | AcOK | DMAc | 140 | - | 40 | [1] |
| PEPPSI-type Pd(II) complex 7 | 1 | KOAc | DMAc | 120 | 3 | 97 (isolated) | [5] |
Table 2: Effect of Base and Solvent on the Arylation of 2-n-Butylfuran with 4-Bromoacetophenone using a PEPPSI-type Catalyst.
| Base | Solvent | Yield (%) | Reference |
| KOAc | DMAc | >99 | [5] |
| K₂CO₃ | DMAc | 85 | [5] |
| Cs₂CO₃ | DMAc | 95 | [5] |
| KOAc | Dioxane | 88 | [5] |
| KOAc | Toluene | 65 | [5] |
Experimental Protocols
General Procedure for Palladium-Catalyzed C-H Arylation of Furans using a PEPPSI-type Pre-catalyst [5]
-
Preparation: In a glovebox, a 5 mL vial is charged with KOAc (32 mg, 0.32 mmol), the aryl bromide (0.25 mmol), the furan derivative (0.30 mmol), and decane (0.025 mL) as an internal standard.
-
Catalyst Addition: A solution of the PEPPSI-type palladium complex (2.5 µmol, 1 mol%) in DMAc (1 mL) is added to the vial.
-
Reaction: The vial is sealed and the reaction mixture is heated at 120 °C for 3 hours with vigorous stirring.
-
Work-up and Analysis: After cooling to room temperature, the crude reaction mixture is passed through a Millipore filter. The conversion and yield can be determined by GC analysis against the internal standard. The product can be isolated by column chromatography.
General Procedure for C-H Arylation using [PdCl(η³-C₃H₅)]₂/Tedicyp Catalyst System [1]
-
Preparation: A Schlenk tube is charged with the palladium precursor [PdCl(η³-C₃H₅)]₂ and the Tedicyp ligand under an argon atmosphere.
-
Reagent Addition: The aryl bromide (1 mmol), the furan derivative (2 mmol), AcONa (2 mmol), and DMAc are added.
-
Reaction: The mixture is heated to 150 °C for 20 hours.
-
Work-up and Analysis: After cooling, the reaction mixture is worked up appropriately (e.g., extraction with an organic solvent). The yield can be determined by GC and NMR analysis. The product can be purified by chromatography.
Visualizations
Caption: General workflow for Pd-catalyzed C-H arylation of furans.
Caption: Troubleshooting flowchart for low conversion in furan arylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Aryl-2-Furaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 5-aryl-2-furaldehydes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 5-aryl-2-furaldehydes, with a focus on identifying and mitigating common side reactions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired 5-aryl-2-furaldehyde | 1. Homocoupling of the boronic acid/ester: Formation of a biaryl byproduct from the coupling of two boronic acid molecules.[1] This is often promoted by the presence of oxygen.[2] 2. Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of furan. Furanboronic acids are particularly susceptible to this side reaction.[3][4] 3. Cannizzaro reaction: In the presence of a strong base, 2-furaldehyde can undergo disproportionation to form 2-furyl methyl alcohol and 2-furancarboxylic acid.[5] 4. Incomplete reaction: The reaction may not have reached completion due to suboptimal conditions. | 1. Minimize Homocoupling: - Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.[6] - Use a Pd(0) catalyst precursor (e.g., Pd(PPh₃)₄) instead of a Pd(II) salt (e.g., Pd(OAc)₂) to reduce the initial concentration of Pd(II) species that can promote homocoupling.[6] - Add a mild reducing agent, such as potassium formate, to the reaction mixture.[7] 2. Suppress Protodeboronation: - Use a furan-2-ylboronic acid derivative, such as a pinacol ester or a trifluoroborate salt, which are generally more stable and less prone to protodeboronation.[4][8] - Optimize the reaction temperature; higher temperatures can accelerate protodeboronation.[8] - Use anhydrous conditions where possible. 3. Avoid Cannizzaro Reaction: - Use a weaker base if the reaction conditions allow. - Minimize the reaction time and temperature. - Protect the aldehyde group as an acetal, which can be deprotected after the coupling reaction.[9] 4. Drive the Reaction to Completion: - Increase the reaction time or temperature, while monitoring for an increase in side products. - Use a more active catalyst system (e.g., a more electron-rich ligand). - Ensure all reagents are pure and dry. |
| Difficult purification of the final product | 1. Presence of closely eluting impurities: Homocoupled byproducts or the starting aryl halide may have similar polarities to the desired product. 2. Formation of tar-like substances: Polymerization or degradation of 2-furaldehyde or the product under the reaction conditions. | 1. Improve Separation: - Optimize the solvent system for column chromatography. A multi-step gradient elution may be necessary. - Consider recrystallization as an alternative or additional purification step. 2. Prevent Tar Formation: - Lower the reaction temperature. - Reduce the reaction time. - Ensure a strictly inert atmosphere to prevent oxidative polymerization. |
| Formation of multiple unexpected products | 1. Isomer formation in direct C-H arylation: Although typically selective for the 5-position, some arylation at other positions of the furan ring may occur. 2. Side reactions in Meerwein arylation: This radical-based reaction can lead to a variety of byproducts from radical trapping.[10] | 1. Enhance Regioselectivity: - Carefully select the directing group on the furan ring if applicable. - Optimize the catalyst and ligand system. 2. Control Radical Reactions: - Use a radical scavenger if it does not interfere with the main reaction. - Carefully control the reaction temperature and the rate of addition of the diazonium salt. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Suzuki-Miyaura synthesis of 5-aryl-2-furaldehydes?
A1: The most prevalent side reactions are the homocoupling of the furan-2-ylboronic acid to form 2,2'-bifuran-5,5'-dicarbaldehyde, and the protodeboronation of the furan-2-ylboronic acid to yield 2-furaldehyde.[1][3][4] Additionally, if the reaction is run under strongly basic conditions, the 2-furaldehyde starting material or product can undergo a Cannizzaro reaction.[5]
Q2: How can I tell if homocoupling of my boronic acid is a significant problem?
A2: Homocoupling of an arylboronic acid will produce a symmetrical biaryl. In the case of coupling with furan-2-ylboronic acid, the homocoupling of the arylboronic acid partner would be the primary concern. This can be identified by techniques such as LC-MS or NMR analysis of the crude reaction mixture. The homocoupled product will have a molecular weight corresponding to two aryl groups linked together.
Q3: My reaction is performed under a nitrogen atmosphere, but I still observe homocoupling. Why is this?
A3: Even with a nitrogen blanket, trace amounts of oxygen can remain in the solvent or headspace of the reaction vessel.[7] Boronic acid homocoupling is very sensitive to oxygen.[2] To minimize this, it is crucial to thoroughly degas the solvent and reaction mixture by sparging with an inert gas for an extended period or by using multiple freeze-pump-thaw cycles.[6]
Q4: What is protodeboronation and why is it a problem with furanboronic acids?
A4: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] This converts your boronic acid starting material into the corresponding arene (in this case, furan), which is an unproductive pathway that lowers the yield of your desired cross-coupled product. Heteroarylboronic acids, including furanboronic acids, are often more susceptible to protodeboronation than their arylboronic acid counterparts.[4]
Q5: I am observing the formation of an alcohol and a carboxylic acid in my reaction mixture. What is causing this?
A5: The formation of 2-furyl methyl alcohol and 2-furancarboxylic acid is characteristic of the Cannizzaro reaction.[5] This is a disproportionation reaction that occurs with aldehydes lacking alpha-hydrogens, such as 2-furaldehyde, in the presence of a strong base. The basic conditions often required for cross-coupling reactions can promote this side reaction.
Quantitative Data on Side Reactions
The following tables summarize quantitative data on common side reactions.
Table 1: Influence of Reaction Conditions on Homocoupling in Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) | Atmosphere | Homocoupling Yield (%) | Desired Product Yield (%) | Reference |
| Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | Air | ~15-20 | ~70-75 | [Hypothetical Data] |
| Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | Nitrogen | <5 | >90 | [Hypothetical Data] |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 80 | Nitrogen | <2 | >95 | [Hypothetical Data] |
| Pd/C | Na₂CO₃ | Ethanol/H₂O | 80 | Air | ~10 | ~80 | [Hypothetical Data] |
| Pd/C | Na₂CO₃ | Ethanol/H₂O | 80 | Argon | <3 | >90 | [Hypothetical Data] |
Note: The data in this table is representative and intended for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 2: Extent of Cannizzaro Reaction of 2-Furaldehyde under Basic Conditions
| Base (Concentration) | Solvent | Temperature (°C) | Time (h) | 2-Furaldehyde Conversion (%) | 2-Furyl Methyl Alcohol Yield (%) | 2-Furancarboxylic Acid Yield (%) | Reference |
| 2M NaOH | H₂O | 100 | 1 | >95 | ~45 | ~50 | [Hypothetical Data] |
| 2M K₂CO₃ | DMF/H₂O | 100 | 24 | ~10-15 | ~5 | ~5 | [Hypothetical Data] |
| 2M Cs₂CO₃ | Dioxane/H₂O | 100 | 24 | ~5-10 | <5 | <5 | [Hypothetical Data] |
| 2M K₃PO₄ | Toluene/H₂O | 80 | 12 | <5 | <2 | <2 | [Hypothetical Data] |
Note: The data in this table is representative and intended for illustrative purposes. The extent of the Cannizzaro reaction will be highly dependent on the specific reaction conditions of the primary cross-coupling reaction.
Experimental Protocols
1. Suzuki-Miyaura Coupling for the Synthesis of 5-(4-methoxyphenyl)-2-furaldehyde
This protocol is adapted from a general procedure for Suzuki-Miyaura coupling of heteroaryl halides.
-
Reagents and Materials:
-
5-Bromo-2-furaldehyde
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4-Methoxyphenylboronic acid
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Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
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Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk flask, add 5-bromo-2-furaldehyde (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C with stirring for 12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and add water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
-
Troubleshooting Notes:
-
If significant homocoupling of 4-methoxyphenylboronic acid is observed, ensure that the solvents are rigorously degassed and that a positive pressure of inert gas is maintained throughout the reaction.
-
If protodeboronation of a furanboronic acid is the issue in an analogous reaction, consider using the corresponding pinacol ester and anhydrous conditions.
-
2. Direct C-H Arylation for the Synthesis of 5-Phenyl-2-furaldehyde
This protocol is based on a general method for the direct arylation of furans.
-
Reagents and Materials:
-
2-Furaldehyde
-
Iodobenzene
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium acetate (KOAc)
-
Dimethylacetamide (DMA)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), PCy₃ (0.04 mmol, 4 mol%), and potassium acetate (1.5 mmol).
-
Seal the tube with a septum and purge with argon or nitrogen.
-
Add 2-furaldehyde (1.0 mmol), iodobenzene (1.2 mmol), and dimethylacetamide (5 mL).
-
Heat the reaction mixture to 120 °C with stirring for 16 hours.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
-
-
Troubleshooting Notes:
-
Slow addition of the aryl halide via a syringe pump can sometimes minimize homocoupling side reactions.[11]
-
If the reaction is sluggish, a different phosphine ligand or a higher temperature may be required. However, be mindful that higher temperatures may lead to decomposition.
-
Visualizations
Caption: Overview of synthetic routes and common side reactions.
Caption: A logical workflow for troubleshooting low product yields.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde [organic-chemistry.org]
Technical Support Center: Purification of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended chromatography technique for purifying this compound?
A1: Column chromatography using silica gel is a standard and effective method for the purification of 5-aryl-2-furaldehyde derivatives. A gradient elution with a non-polar solvent system, such as hexanes and ethyl acetate, is typically employed to separate the target compound from impurities.[1][2]
Q2: My this compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A2: While the furan ring in your compound is stabilized by the electron-withdrawing trifluoromethylphenyl group, making it more resistant to acid-catalyzed degradation than simple furans, decomposition on silica gel can still occur, especially with prolonged exposure.[3][4] Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds, particularly aldehydes.
To mitigate this, you can:
-
Neutralize the silica gel: Prepare a slurry of silica gel in your starting eluent and add a small amount of a base, such as triethylamine (1-2% v/v), before packing the column.
-
Use an alternative stationary phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.
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Minimize exposure time: Run the column as efficiently as possible to reduce the contact time between your compound and the stationary phase.
Q3: What are the common impurities I should expect during the purification of this compound?
A3: The impurities present will largely depend on the synthetic route used. If a Suzuki-Miyaura coupling was employed to form the C-C bond between the furan and the phenyl ring, common impurities could include:
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Unreacted starting materials: such as 5-bromo-2-furaldehyde or 3-(trifluoromethyl)phenylboronic acid.
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Homocoupling products: such as biphenyl derivatives from the boronic acid.
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Byproducts from the catalyst system.
Q4: How should I store the purified this compound?
A4: Aldehydes are generally susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid as an impurity. It is recommended to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to minimize degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after column chromatography | Compound is too polar and not eluting: The chosen solvent system may not be polar enough to elute the compound from the column. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound is co-eluting with an impurity: The solvent system may not be providing adequate separation between your product and an impurity. | Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. | |
| Product degradation on the column: As mentioned in the FAQs, the aldehyde may be sensitive to the acidic nature of the silica gel. | Neutralize the silica gel with triethylamine or use an alternative stationary phase like neutral alumina. | |
| Streaking or tailing of the spot on TLC and poor separation on the column | Sample overload: Too much sample was loaded onto the TLC plate or column. | Use a more dilute solution for spotting on TLC. For column chromatography, ensure the amount of crude material is appropriate for the column size. |
| Inappropriate solvent system: The polarity of the solvent system may be too high, causing the compound to move too quickly and not resolve properly. | Start with a less polar solvent system and gradually increase the polarity. | |
| Compound is not fully dissolved when loaded: If the compound precipitates upon loading, it will lead to poor separation. | Ensure the crude material is fully dissolved in a minimal amount of the initial eluent or a slightly more polar solvent before loading onto the column. | |
| Product elutes too quickly (high Rf) or not at all (low Rf) on TLC | Solvent system is too polar or not polar enough. | Adjust the ratio of your solvents. For a high Rf, decrease the proportion of the more polar solvent (e.g., ethyl acetate). For a low Rf, increase the proportion of the polar solvent. |
| Multiple spots are observed on TLC after purification | Incomplete separation: The fractions containing the pure product may have been mixed with impure fractions. | Collect smaller fractions during column chromatography and analyze each one carefully by TLC before combining. |
| Decomposition of the product after purification: The compound may be unstable and degrading upon standing. | Re-check the purity and consider immediate use or storage under inert gas at low temperatures. |
Experimental Protocols
Thin-Layer Chromatography (TLC) Analysis
A typical starting point for developing a solvent system for the purification of 5-aryl-2-furaldehydes is a mixture of hexanes and ethyl acetate.
-
Plate Preparation: Use a silica gel-coated TLC plate.
-
Sample Application: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3) to find a system that gives your product an Rf value of approximately 0.2-0.3 for optimal separation on a column.
-
Visualization: Visualize the spots under UV light (254 nm).
Column Chromatography Purification
The following is a general protocol for the purification of this compound. The exact solvent system should be determined by prior TLC analysis.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution).
-
-
Fraction Collection:
-
Collect fractions in test tubes.
-
Monitor the composition of the fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data
The following table provides representative solvent systems used for the purification of similar 5-aryl-2-furaldehydes. These should be considered as starting points and may require optimization for this compound.
| Compound Type | Stationary Phase | Eluent System (v/v) | Reference |
| 5-Aryl-2-furaldehydes | Silica Gel | Hexanes / Ethyl Acetate (gradient) | General practice |
| 5-Propyl-2-furaldehyde | Silica Gel | Hexanes / Ethyl Acetate (gradient) | [2] |
| Furan-2-yl(phenyl)methanol | Silica Gel | Hexanes / Ethyl Acetate (gradient from 100% hexanes to 3:2) | [5] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography issues.
References
minimizing homocoupling in Suzuki-Miyaura reactions of furan derivatives
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize homocoupling side reactions in Suzuki-Miyaura cross-coupling of furan derivatives.
Troubleshooting Guide: Minimizing Furan Boronic Acid Homocoupling
High levels of homocoupling, the dimerization of the furan boronic acid or its derivatives, is a common issue that reduces the yield of the desired cross-coupled product. This guide addresses the primary causes and provides specific troubleshooting steps.
Issue 1: Significant formation of furan-furan dimer observed by LC-MS or TLC.
-
Question: My reaction produces a large amount of the homocoupled furan byproduct. What is the most likely cause and how can I fix it?
-
Answer: The most frequent cause of homocoupling is the presence of oxygen in the reaction mixture.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the dimerization of the boronic acid.[3][4]
Immediate Actions:
-
Improve Degassing: Ensure all solvents, including water, are rigorously degassed before use.[1][5][6] Sparge solvents with an inert gas like argon or nitrogen for at least 30 minutes. For highly sensitive reactions, use the freeze-pump-thaw method.[5][6]
-
Maintain Inert Atmosphere: Assemble your reaction glassware under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for the best results.
-
Issue 2: Homocoupling persists even with rigorous degassing.
-
Question: I have thoroughly degassed my solvents and run the reaction under argon, but I still see significant homocoupling. What else could be wrong?
-
Answer: If oxygen has been eliminated as the primary cause, the issue may stem from the palladium source itself. Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) without efficient in-situ reduction can leave residual Pd(II) species that drive homocoupling.[4][5]
Recommended Solutions:
-
Use a Pd(0) Source: Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for an in-situ reduction step.[1][5]
-
Add a Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent. For example, adding 1-2 equivalents of potassium formate can help reduce Pd(II) to the active Pd(0) state.[5][7] Phosphine ligands can also act as reducing agents for the Pd(II) center.[5]
-
Use Modern Precatalysts: Employ advanced palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed to generate the active Pd(0) species cleanly and efficiently under mild conditions.[1][8]
-
Frequently Asked Questions (FAQs)
Catalyst and Ligand Selection
-
Question: How do my choices of catalyst and ligand affect homocoupling?
-
Answer: The catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can promote the desired reductive elimination of the cross-coupled product over side reactions like homocoupling.[1][5][9] Screening different ligand and palladium source combinations is often necessary to find the optimal system for your specific furan derivative.[5]
-
Question: Can using a heterogeneous catalyst help?
-
Answer: Yes, heterogeneous catalysts like Palladium on Carbon (Pd/C) can be an excellent choice, especially for industrial applications. They can often be easily removed by filtration, may not require ligands, and can sometimes lead to cleaner reactions with less contamination of the final product.
Reaction Parameters (Base, Solvent, Temperature)
-
Question: What is the role of the base, and can it influence homocoupling?
-
Answer: The base is essential for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[10][11] The choice and strength of the base can significantly impact the reaction. While a strong base is needed, excessively harsh conditions can sometimes promote side reactions. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are most common.[10][12][13] The optimal base often depends on the specific substrates and should be screened.
-
Question: Which solvents are best for minimizing homocoupling with furan derivatives?
-
Answer: Aprotic solvents such as 1,4-dioxane, toluene, and THF are commonly used and are often effective at minimizing homocoupling.[6] A co-solvent, typically water, is often required to dissolve the inorganic base. However, an excessive amount of water can sometimes promote homocoupling, so the solvent ratio is a key parameter to optimize.[6]
-
Question: How does temperature affect the reaction?
-
Answer: Higher temperatures can accelerate the rate of side reactions, including homocoupling and protodeboronation (hydrolysis of the boronic acid).[1][6] It is best to run the reaction at the lowest temperature that provides a reasonable reaction rate.
Substrate Stability
-
Question: Are furan boronic acids particularly prone to homocoupling?
-
Answer: Yes, some heteroaromatic boronic acids, including certain furan derivatives, can be unstable and more susceptible to side reactions like homocoupling and protodeboronation.[14]
-
Question: How can I improve the stability of my furan-boron reagent?
-
Answer: Using more stable boronic acid derivatives can suppress side reactions by providing a slower, controlled release of the boronic acid.[1][5] Consider using furan-derived pinacol esters (Bpin), MIDA boronates, or trifluoroborate salts (BF₃K) instead of the free boronic acid.
Data on Reaction Parameters
Optimizing reaction conditions is key to minimizing homocoupling. The following tables summarize the effects of different bases and ligands on product yield, which is indirectly related to the suppression of side reactions.
Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield (Data generalized from studies on aryl halides)
| Entry | Base | Solvent System | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF/H₂O (1:1) | 80 | 10 | 98 | [13] |
| 2 | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-20 h | 61-99 | [15] |
| 3 | NaOH | DMF/H₂O (1:1) | 80 | 60 | 70 | [6] |
| 4 | NaOAc | DMF/H₂O (1:1) | 80 | 60 | 65 | [6] |
| 5 | Et₃N | DMF/H₂O (1:1) | 80 | 60 | 50 | [6] |
This data illustrates that inorganic bases generally provide higher yields than organic bases like triethylamine (Et₃N) under these conditions.
Visual Guides and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The main catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Homocoupling Side Reaction Pathway
Caption: Mechanism showing how oxygen promotes the undesired homocoupling side reaction.
Troubleshooting Workflow for Homocoupling
Caption: A step-by-step workflow to diagnose and solve issues with homocoupling.
Experimental Protocol: General Method to Minimize Homocoupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of a furan halide with a furan boronic acid derivative, incorporating best practices to suppress homocoupling.
Materials:
-
Furan halide (1.0 equiv)
-
Furan boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 5:1 ratio, 0.1 M concentration)
Procedure:
-
Degassing: Sparge the dioxane and water separately with argon or nitrogen for 30-60 minutes.
-
Vessel Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Argon).
-
Reagent Addition: Under a positive pressure of inert gas, add the furan halide, furan boronic acid derivative, and base to the reaction vessel.
-
Catalyst Addition: Add the palladium precatalyst.
-
Solvent Addition: Add the degassed dioxane and then the degassed water via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block set to the desired temperature (e.g., 60-100 °C). Stir vigorously.[2][15]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired cross-coupled product.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
effect of base and solvent on the yield of 5-aryl-2-furaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of 5-aryl-2-furaldehydes. The information focuses on the critical effects of base and solvent selection on reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 5-aryl-2-furaldehydes?
A1: The most prevalent and versatile methods are palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, direct C-H arylation, and Heck reactions.[1] Other notable methods include organozinc-based syntheses and Meerwein arylation.[1]
Q2: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the first parameters I should optimize?
A2: For low yields in Suzuki-Miyaura couplings, the choice of base and solvent is critical. The base is necessary to activate the boronic acid and regenerate the palladium catalyst. The solvent must be able to dissolve the reactants and facilitate the reaction kinetics. Consider screening different base/solvent combinations, as their interplay significantly impacts the outcome. A tutorial review on Suzuki-Miyaura reactions provides insights into optimizing these parameters for enhanced application.
Q3: I am observing significant homocoupling of my aryl halide in a direct C-H arylation reaction. How can I minimize this side product?
A3: Homocoupling is a common side reaction in direct C-H arylations. A key strategy to minimize this is the slow addition of the aryl halide to the reaction mixture.[1] This maintains a low concentration of the aryl halide, favoring the desired cross-coupling over the competing homocoupling pathway.
Q4: Can I use 2-furaldehyde directly in a C-H arylation, or is pre-functionalization necessary?
A4: Yes, direct C-H arylation of 2-furaldehyde is an efficient, atom-economical approach that avoids the need for pre-functionalization (e.g., halogenation or boronation) of the furan ring.[1] Palladium(II) chloride can be used as a catalyst to directly and regioselectively couple 2-furaldehyde with various aryl halides at the 5-position.[1][2]
Q5: Are there milder alternatives to traditional palladium-catalyzed coupling reactions?
A5: Yes, organozinc-based syntheses offer a milder alternative. These methods involve the palladium-catalyzed cross-coupling of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde.[1][3] These reactions are advantageous due to their mild reaction conditions.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inefficient catalyst system for the specific substrate. | For less reactive aryl bromides in a Suzuki-Miyaura coupling, consider switching from a standard catalyst like 10% Pd/C to a more active one, such as PdCl₂(dppf).[1] |
| Incorrect base selection. | The choice of base is crucial. In Suzuki reactions, an inorganic base like K₂CO₃ in a DMF/H₂O solvent system can be effective.[4] For direct C-H arylations, potassium acetate (KOAc) is commonly used.[2] Experiment with different bases such as Cs₂CO₃, K₃PO₄, or organic bases like triethylamine. | |
| Poor solvent choice. | The solvent affects solubility and reaction temperature. For direct C-H arylations, DMF is a common solvent.[1][2] In some Suzuki couplings, a mixture of an organic solvent and water (e.g., DMF/H₂O) is beneficial.[4] For organozinc couplings, THF is often used.[1] | |
| Formation of Side Products (e.g., Homocoupling) | High concentration of aryl halide. | In direct C-H arylations, add the aryl halide solution slowly to the reaction mixture over several hours.[1] |
| Non-optimal base or solvent. | Screen different bases and solvents. The interaction between the base and solvent can influence the rates of competing reaction pathways. | |
| Poor Regioselectivity | Reaction conditions favoring other positions. | Direct C-H arylation of 2-furaldehyde with a palladium catalyst generally shows a high degree of regioselectivity for the 5-position.[2] If other isomers are observed, re-evaluate the catalyst and ligand system. |
| Difficulty with Product Isolation/Purification | Catalyst residues or byproducts from the base. | The use of a heterogeneous catalyst like palladium-on-carbon (Pd/C) can simplify purification as it can be removed by filtration.[1] Choose a base that can be easily removed during aqueous workup. |
Data on Base and Solvent Effects
The following tables summarize reaction conditions from various studies, highlighting the impact of the chosen base and solvent on the yield of 5-aryl-2-furaldehydes.
Table 1: Direct C-H Arylation of 2-Furaldehyde with Aryl Halides [2]
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | KOAc | DMF | 110 | 10 | 85 |
| 2 | 4-Bromoanisole | KOAc | DMF | 110 | 10 | 75 |
| 3 | 1-Iodo-4-nitrobenzene | KOAc | DMF | 110 | 10 | 90 |
| 4 | 2-Iodothiophene | KOAc | DMF | 110 | 10 | 80 |
Table 2: Suzuki-Miyaura Coupling of Furan Derivatives with Aryl Partners
| Furan Starting Material | Aryl Partner | Base | Solvent | Catalyst | Yield (%) | Reference |
| 5-(Diethoxymethyl)-2-furylboronic acid (in situ) | Aryl Halide | Triethylamine | Ethanol | 10% Pd/C | Good to Excellent | [1] |
| 5-Bromo-2-furaldehyde | Phenylboronic acid | K₂CO₃ | DMF/H₂O | Pd(PPh₃)₄ | 91 | [5] |
| 5-Bromo-2-furaldehyde | Phenylboronic acid | Cs₂CO₃ | NMP | Pd(OAc)₂ | 89 | [5] |
Experimental Protocols
1. One-Pot Suzuki-Miyaura Coupling [1]
This protocol involves the in situ generation of 5-(diethoxymethyl)-2-furylboronic acid followed by the coupling reaction.
-
Step 1: Boronic Acid Formation: To a solution of 2-furaldehyde diethyl acetal in THF at -78 °C, add n-butyllithium. After stirring, quench the reaction with triisopropyl borate and allow it to warm to room temperature. The resulting crude 5-(diethoxymethyl)-2-furylboronic acid solution is used directly in the next step.
-
Step 2: Coupling: To the crude boronic acid solution, add the aryl halide, ethanol, triethylamine, and 10% Pd/C.
-
Step 3: Reaction: Heat the mixture to 60 °C and monitor the reaction progress by HPLC.
-
Step 4: Workup: After the reaction is complete, cool the mixture and filter it. The product is isolated after an aqueous workup and purification.
2. Direct C-H Arylation of 2-Furaldehyde [1][2]
-
Step 1: Reaction Setup: Prepare a degassed mixture of palladium(II) chloride (5 mol%), potassium acetate (KOAc), tetrabutylammonium bromide (Bu₄NBr), and tricyclohexylphosphine (Cy₃P) in DMF.
-
Step 2: Aryl Halide Addition: Heat the mixture to 110 °C. Add a solution of the aryl halide in DMF to this mixture via a syringe pump over a period of 10 hours.
-
Step 3: Reaction Completion: After the addition is complete, continue stirring the reaction for an additional period until completion.
-
Step 4: Isolation: The product is isolated by extraction and purified by chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of 5-aryl-2-furaldehydes.
References
preventing decomposition of 5-substituted-2-furaldehydes during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-substituted-2-furaldehydes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent decomposition and maximize yield during your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for 5-substituted-2-furaldehydes during synthesis?
A1: 5-substituted-2-furaldehydes are susceptible to degradation through several pathways due to their reactive furan ring and aldehyde functional group. The primary causes of decomposition include:
-
Acid-Catalyzed Polymerization: Under acidic conditions, these compounds can polymerize into insoluble, high-molecular-weight by-products known as humins, which significantly reduces product yield.[1][2]
-
Alkaline Degradation: In strongly basic conditions, furaldehydes can undergo the Cannizzaro reaction, a disproportionation where two molecules react to form a corresponding carboxylic acid and alcohol.[3]
-
Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially when exposed to air, light, or oxidizing agents.[1][4]
-
Thermal Stress: High temperatures can lead to dimerization and other thermal decomposition pathways, generating by-products like 5-methylfurfural and 2,5-furandicarboxaldehyde from precursors like 5-(hydroxymethyl)-2-furaldehyde (HMF).[5][6]
-
Condensation Reactions: The reactive aldehyde can engage in self-condensation or cross-condensation reactions with other carbonyl-containing intermediates, particularly in complex reaction mixtures.[1]
Q2: My reaction mixture is turning dark brown/black. What is happening and how can I prevent it?
A2: A dark brown or black coloration is a classic indicator of humin formation, which results from the acid-catalyzed polymerization of the furaldehyde.[1] To prevent this:
-
Control pH: Avoid strongly acidic conditions. If an acid catalyst is necessary, use the mildest possible acid or a solid acid catalyst that can be easily removed. Controlled pH management is essential.[1]
-
Lower Temperature: Higher temperatures accelerate polymerization. Running the reaction at the lowest effective temperature can minimize this side reaction.[6]
-
Solvent Choice: Aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) can help stabilize the furaldehyde and reduce unwanted condensation reactions compared to polar protic solvents like water or alcohols.[1]
-
Minimize Reaction Time: Prolonged reaction times, even under mild conditions, can lead to gradual decomposition. Monitor the reaction closely and quench it as soon as it reaches completion.
Q3: What is the ideal solvent for synthesizing or handling these compounds?
A3: The choice of solvent significantly impacts the stability of 5-substituted-2-furaldehydes. Aprotic solvents are generally preferred as they can reduce unwanted side reactions.[1]
-
Recommended: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and n-butanol are often good choices that can stabilize the furan ring and aldehyde group.[1][6]
-
Use with Caution: Polar protic solvents like water and alcohols can facilitate undesirable side reactions such as acetal formation or rehydration of the furan ring, which can lead to ring-opening and degradation.[1][2]
Q4: How can I prevent oxidation of the aldehyde group during the reaction and work-up?
A4: The aldehyde group is prone to oxidation. To prevent this:
-
Use an Inert Atmosphere: Conduct the synthesis under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen before starting the reaction.
-
Avoid Prolonged Exposure to Air: During work-up and purification, minimize the compound's exposure to air.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.[4][7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Reaction conditions are too harsh, leading to complete decomposition. | 1. Lower the reaction temperature. Temperatures above 130-150 °C in aqueous solutions often lead to significant degradation.[6]2. Switch to a less acidic or basic catalyst.3. Use a more stable solvent system, such as DMSO or THF.[1] |
| Multiple Unidentified By-products in NMR/LC-MS | A combination of decomposition pathways (e.g., polymerization, oxidation, condensation). | 1. Run the reaction under a strict inert atmosphere (N₂ or Ar).2. Ensure all reagents and solvents are pure and dry.3. Consider protecting the aldehyde group as an acetal before subsequent reaction steps, especially if using organometallic reagents.[8] |
| Product Decomposes During Purification (e.g., on Silica Gel Column) | The silica gel is slightly acidic, catalyzing decomposition. | 1. Neutralize the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) before use.2. Use an alternative purification method like recrystallization or distillation under reduced pressure.[9]3. Work quickly and keep fractions cold to minimize contact time with the stationary phase. |
| Cannizzaro Reaction Products Detected (Carboxylic Acid and Alcohol) | Reaction conditions are too basic. | 1. Avoid strong bases like NaOH or KOH.[3]2. If a base is required, use a milder, non-hydroxide base such as K₂CO₃ or an organic base (e.g., triethylamine).[10] |
Data Presentation: Solvent and Temperature Effects on Stability
The stability of 5-(hydroxymethyl)furfural (HMF), a representative 5-substituted-2-furaldehyde, is highly dependent on the solvent and temperature. The following table summarizes the impact of these conditions on reaction selectivity, where a lower selectivity indicates greater decomposition.
| Solvent System | Temperature (°C) | Selectivity Impact | Key Observation |
| Water | 80 - 120 | Moderate to Low | Significant degradation and humin formation are common.[6] |
| Water | > 130 | Very Low | Temperatures above 130-150 °C should be avoided as decomposition becomes rapid.[6] |
| DMSO | 80 - 180 | High | DMSO is a promising solvent, showing good stability across a wide range of temperatures.[6][11] |
| n-Butanol | 100 - 160 | High | Can be used as a solvent for biomass conversion to furaldehydes, minimizing degradation.[6] |
| Ethanol / Acetonitrile | 80 - 120 | Moderate | Can be effective, but may be less stable than DMSO, especially in the presence of catalysts.[6] |
Visualizations
Decomposition Pathways
Caption: Key decomposition pathways for 5-substituted-2-furaldehydes.
General Synthetic Workflow and Control Points
Caption: Workflow with critical points to prevent furaldehyde decomposition.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield furaldehyde syntheses.
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-2-furaldehydes via Suzuki-Miyaura Cross-Coupling
This protocol describes a common method for synthesizing 5-aryl-2-furaldehydes, which is susceptible to decomposition if not performed carefully.[10][12]
Materials:
-
5-Bromo-2-furaldehyde (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
Methodology:
-
Inert Atmosphere Setup: Assemble the reaction glassware (e.g., a three-neck round-bottom flask with a condenser and nitrogen/argon inlet). Ensure the system is free of oxygen by purging with an inert gas for 15-20 minutes.
-
Solvent Degassing: Degas the chosen solvent system by bubbling an inert gas through it for at least 30 minutes prior to use.
-
Reagent Addition: To the reaction flask, add 5-bromo-2-furaldehyde, the arylboronic acid, and the base under a positive pressure of inert gas.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask via cannula or syringe. Finally, add the palladium catalyst. The mixture may change color upon catalyst addition.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS. It is crucial to avoid unnecessarily long reaction times to prevent by-product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified. If using column chromatography, consider using neutralized silica gel to prevent on-column decomposition.
References
- 1. sugar-energy.com [sugar-energy.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20160002191A1 - Methods for purifying 5-(halomethyl)furfural - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
scale-up challenges in the synthesis of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory and scale-up experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-furaldehyde and (3-(trifluoromethyl)phenyl)boronic acid.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common cause of failure.
-
Observation: A black precipitate (palladium black) may be observed in the reaction mixture.
-
Solution:
-
Ensure all reagents and solvents are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.
-
Use freshly opened or properly stored palladium catalysts and ligands. Some catalysts are sensitive to air and moisture.
-
Consider using a more robust catalyst system, such as a pre-formed palladium complex with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).
-
-
-
Poor Quality of Boronic Acid: Boronic acids can be prone to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
-
Solution:
-
Use fresh, high-purity (3-(trifluoromethyl)phenyl)boronic acid.
-
Consider using the corresponding boronic ester (e.g., a pinacol ester) which can be more stable.
-
Minimize the reaction time and avoid excessively high temperatures, which can accelerate decomposition.
-
-
-
Inadequate Base: The choice and quantity of the base are critical for the transmetalation step.
-
Solution:
-
Ensure the base (e.g., potassium carbonate, cesium carbonate) is finely powdered and dry.
-
Use a sufficient excess of the base (typically 2-3 equivalents).
-
For challenging couplings, a stronger base like cesium carbonate may be more effective.
-
-
-
Sub-optimal Solvent System: The solvent plays a crucial role in solubility and reaction kinetics.
-
Solution:
-
A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often optimal. The water is necessary to dissolve the inorganic base.
-
Ensure the organic solvent is of high purity and anhydrous (if a mixed aqueous system is not being used with a soluble base).
-
-
-
Insufficient Temperature: The reaction may be too slow at lower temperatures.
-
Solution:
-
Gradually increase the reaction temperature, typically in the range of 80-120 °C, while monitoring the reaction progress by TLC or LC-MS. Be mindful of the boiling points of your solvents.
-
-
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a suitable ligand | Ensure high activity and stability. |
| Catalyst Loading | 1-5 mol% for initial trials | Can be optimized to as low as 0.1 mol% with highly active catalysts. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | Crucial for the transmetalation step. |
| Solvent | Toluene/Water, Dioxane/Water, or THF/Water | A co-solvent of water is often necessary to dissolve the base. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive partners. |
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My reaction seems to have worked, but I am observing significant impurities alongside my desired product. What are these impurities and how can I minimize them?
Answer:
The presence of impurities complicates purification and reduces the overall yield of the final product. The most common impurities in this synthesis are homocoupling products and byproducts from side reactions of the starting materials.
-
Common Impurities and Their Mitigation:
-
Homocoupling of Boronic Acid: This results in the formation of 3,3'-bis(trifluoromethyl)biphenyl.
-
Cause: This side reaction is often promoted by the presence of oxygen.
-
Solution:
-
Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Dehalogenation of 5-bromo-2-furaldehyde: This leads to the formation of 2-furaldehyde.
-
Cause: This can occur through a competing reaction pathway where the aryl halide is reduced.
-
Solution:
-
Use a well-defined catalyst system and avoid excessively high temperatures or prolonged reaction times.
-
Ensure the purity of all reagents, as impurities can sometimes promote this side reaction.
-
-
-
Reduction of the Aldehyde: The aldehyde group of the product or starting material can be reduced to the corresponding alcohol (5-[3-(Trifluoromethyl)phenyl]furan-2-yl)methanol.
-
Cause: Some palladium catalysts, in the presence of a hydride source (which can be generated in situ), can mediate the reduction of aldehydes.
-
Solution:
-
Protect the aldehyde group as an acetal before the coupling reaction. The acetal is stable under the reaction conditions and can be easily deprotected with mild acid during workup.
-
-
-
| Impurity | Structure | Mitigation Strategy |
| Homocoupled Boronic Acid | 3,3'-bis(trifluoromethyl)biphenyl | Thorough deoxygenation of the reaction mixture. |
| Dehalogenated Starting Material | 2-Furaldehyde | Optimize reaction conditions (temperature, time); ensure reagent purity. |
| Reduced Aldehyde | (5-[3-(Trifluoromethyl)phenyl]furan-2-yl)methanol | Protect the aldehyde as an acetal prior to coupling. |
Issue 3: Difficulties in Product Purification and Isolation
Question: I am struggling to purify the final product. What are the recommended purification strategies, especially for larger scales?
Answer:
Purification of this compound can be challenging due to the presence of structurally similar impurities and residual palladium.
-
Purification Strategies:
-
Chromatography: For laboratory scale, column chromatography on silica gel is the most common method for achieving high purity.
-
Eluent System: A non-polar/polar solvent system like hexanes/ethyl acetate is typically effective. The polarity can be adjusted based on TLC analysis.
-
-
Crystallization: For larger scales, crystallization is a more economical and scalable purification method.
-
Solvent Screening: A solvent screen should be performed to identify a suitable solvent or solvent mixture from which the product crystallizes with high purity and yield. Potential solvents include isopropanol, ethanol, or mixtures of heptane with a more polar solvent like ethyl acetate.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to induce crystallization. Seeding with a small crystal of the pure product can be beneficial.
-
-
Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a sulfur-containing reagent like sodium bisulfite can help to scavenge palladium.
-
Activated Carbon: Treatment of a solution of the crude product with activated carbon can also effectively remove residual palladium.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most common and commercially available starting materials are 5-bromo-2-furaldehyde and (3-(trifluoromethyl)phenyl)boronic acid for a Suzuki-Miyaura coupling reaction.
Q2: Is it necessary to protect the aldehyde group of 5-bromo-2-furaldehyde before the coupling reaction?
A2: While not always strictly necessary, protecting the aldehyde group, typically as an acetal, is highly recommended, especially during scale-up. This prevents side reactions such as reduction of the aldehyde to an alcohol and simplifies the purification process, often leading to higher overall yields.
Q3: What are the key safety considerations when scaling up this synthesis?
A3: The primary safety concern for scaling up Suzuki-Miyaura reactions is the risk of a thermal runaway. These reactions are exothermic, and the heat generated increases with the volume of the reaction, while the ability to cool the reaction (which depends on the surface area) does not increase proportionally.
-
Recommendations:
-
Perform a reaction calorimetry study to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
-
Ensure that the reactor has adequate cooling capacity to handle the heat generated.
-
Implement controlled addition of one of the reagents to manage the rate of the reaction and heat generation.
-
Have a clear emergency plan in place in case of a cooling failure.
-
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be taken periodically and analyzed to check for the consumption of the starting materials and the formation of the product.
Q5: What are the typical storage conditions for this compound?
A5: Aldehydes can be sensitive to air and light. It is recommended to store the purified product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place to prevent degradation.
Experimental Protocols
Gram-Scale Synthesis of this compound via Suzuki-Miyaura Coupling (Representative Protocol)
This protocol is a representative procedure based on typical conditions for Suzuki-Miyaura couplings of similar substrates. Optimization may be required for specific laboratory conditions and reagent batches.
Materials:
-
5-bromo-2-furaldehyde
-
(3-(trifluoromethyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), finely powdered
-
Toluene
-
Water, deionized and deoxygenated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 5-bromo-2-furaldehyde (1.0 eq), (3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and finely powdered potassium carbonate (2.5 eq).
-
Solvent Addition and Degassing: Add toluene and water in a 4:1 ratio (e.g., 40 mL of toluene and 10 mL of water for a 10 mmol scale reaction). Bubble nitrogen gas through the mixture for 20-30 minutes to ensure thorough deoxygenation.
-
Catalyst Addition: In a separate small flask, mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of degassed toluene to pre-form the catalyst. Add this catalyst solution to the main reaction mixture via a cannula or syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. For larger scales, crystallization from a suitable solvent system should be explored.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the Suzuki-Miyaura coupling.
Technical Support Center: Palladium-Catalyzed Furan Arylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation in palladium-catalyzed furan arylation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during palladium-catalyzed furan arylation, focusing on catalyst deactivation and reaction optimization.
Q1: My reaction is sluggish or has stalled, and the yield is very low. What are the likely causes related to the catalyst?
A1: A sluggish or stalled reaction is often a primary indicator of catalyst deactivation. The most common cause is the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles or aggregates, often observed as the formation of "palladium black".[1][2] Other potential causes include:
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade over the course of the reaction, particularly at elevated temperatures.[3]
-
Substrate or Product Inhibition: The starting materials or the arylated furan product may coordinate too strongly to the palladium center, inhibiting the catalytic cycle.
-
Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can poison the catalyst.[4]
Q2: I'm observing the formation of palladium black in my reaction flask. What does this signify and how can I prevent it?
A2: The formation of palladium black is a visual confirmation of Pd(0) aggregation, which is a common deactivation pathway.[1] This happens when the Pd(0) species, an intermediate in the catalytic cycle, is not efficiently stabilized by the ligand and instead agglomerates into larger, inactive particles.
To prevent this, you can:
-
Optimize the Ligand: Use bulky, electron-rich phosphine ligands, such as 2-(dicyclohexylphosphino)-biphenyl, which are known to stabilize the Pd(0) intermediate and promote efficient oxidative addition.[5][6]
-
Control the Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate both ligand degradation and palladium aggregation. An optimal temperature, for instance around 80 °C, has been found to be effective in certain systems.[7]
-
Ensure Inert Atmosphere: Rigorously degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligands.
Q3: My reaction is not going to completion, and I suspect the base is the issue. How does the choice of base affect catalyst stability and reaction outcome?
A3: The base is a critical component that can significantly influence both the reaction rate and catalyst stability. The nature of the base is crucial for controlling the regioselectivity of the reaction.[8]
-
Base Strength and Solubility: The base's strength and solubility in the reaction medium are important. For instance, in some systems, K₂CO₃ has been shown to be a highly effective base, leading to high yields.[7] In contrast, a stronger, less soluble base like K₃PO₄ can result in significantly lower yields.[7]
-
Base-Induced Deactivation: Certain bases can promote the reduction of Pd(II) to Pd(0), leading to catalyst deactivation. For example, triethylamine (TEA) has been shown to cause this reduction.[1]
-
Regioselectivity: The choice of base can also influence the position of arylation on the furan ring. For furan-2-carboxamides, using potassium acetate tends to favor arylation at the C5 position, while cesium carbonate can direct the arylation to the C3 position.[8]
Q4: Can a deactivated palladium catalyst be reactivated?
A4: Yes, in some cases, the catalytic activity can be restored. The appropriate method depends on the cause of deactivation.
-
Re-oxidation of Pd(0): If the deactivation is due to the formation of Pd(0) aggregates, the catalyst can sometimes be reactivated by treatment with an oxidizing agent. Benzoquinone (BQ) has been used to re-oxidize inactive Pd(0) to the active Pd(II) state.[1]
-
Removal of Poisons: For catalysts poisoned by nitrogen-containing impurities, a reactivation process involving treatment with alkali metal or alkaline earth metal bicarbonates, carbonates, nitrates, chlorides, fluorides, or hydroxides has been developed.[9]
-
Multi-step Regeneration: For palladium on carbon (Pd/C) catalysts, more complex, multi-step procedures involving washing with alkaline solutions, treatment with nitric acid, and subsequent reduction have been reported.[10]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide the optimization of your furan arylation reaction.
Table 1: Effect of Palladium Catalyst on Furan Arylation Yield
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(CH₃CN)₂ | K₂CO₃ | Dioxane | 80 | 94 | [7] |
| Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | 85 | [7] |
| Pd(acac)₂ | K₂CO₃ | Dioxane | 80 | 78 | [7] |
| PdCl₂ | K₂CO₃ | Dioxane | 80 | 72 | [7] |
| [Pd(C₃H₅)Cl]₂/Tedicyp | AcONa | DMAc | 150 | 91 | [11] |
| Pd(PPh₃)₄ | AcOK | DMA | 110 | 0 | [11] |
Table 2: Influence of Base and Solvent on Furan Arylation Yield
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(CH₃CN)₂ | K₂CO₃ | Dioxane | 80 | 94 | [7] |
| PdCl₂(CH₃CN)₂ | K₂CO₃ | Toluene | 80 | 76 | [7] |
| PdCl₂(CH₃CN)₂ | K₂CO₃ | Acetonitrile | 80 | 63 | [7] |
| PdCl₂(CH₃CN)₂ | K₂CO₃ | DMF | 80 | 51 | [7] |
| PdCl₂(CH₃CN)₂ | K₃PO₄ | Dioxane | 80 | 25 | [7] |
| PdCl₂(CH₃CN)₂ | Cs₂CO₃ | Dioxane | 80 | 88 | [7] |
| PdCl₂(CH₃CN)₂ | Na₂CO₃ | Dioxane | 80 | 81 | [7] |
| [Pd(C₃H₅)Cl]₂/Tedicyp | AcONa | DMAc | 150 | 91 | [11] |
| [Pd(C₃H₅)Cl]₂/Tedicyp | NaHCO₃ | DMAc | 150 | <10 | [11] |
| [Pd(C₃H₅)Cl]₂/Tedicyp | K₂CO₃ | DMAc | 150 | 65 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Direct Arylation of Furan
This protocol is a representative procedure for the direct C-H arylation of a furan derivative with an aryl bromide.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-biphenyl ligand
-
Potassium carbonate (K₂CO₃)
-
Furan derivative (e.g., 2-n-butylfuran)
-
Aryl bromide
-
Anhydrous N,N-Dimethylacetamide (DMAc)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), 2-(dicyclohexylphosphino)-biphenyl (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the furan derivative (2.0 mmol), the aryl bromide (1.0 mmol), and anhydrous DMAc (4 mL) via syringe.
-
Reaction Conditions: Place the sealed Schlenk tube in a preheated oil bath at 120-150 °C and stir for 12-24 hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Reactivation of a Deactivated Palladium Catalyst with Benzoquinone (BQ)
This protocol describes a general method for the reactivation of a palladium catalyst that has been deactivated by reduction to Pd(0).[1]
Procedure:
-
Isolate the Deactivated Catalyst: If the catalyst is heterogeneous, filter it from the reaction mixture and wash it with a suitable solvent to remove any adsorbed organic material. If the catalyst is homogeneous and has precipitated as palladium black, it can be separated by decantation or filtration.
-
Treatment with BQ: Suspend the deactivated catalyst in a fresh, degassed solvent. Add a stoichiometric amount of benzoquinone (BQ) relative to the palladium.
-
Stirring: Stir the suspension at room temperature or with gentle heating for several hours. The BQ will act as an oxidant to convert the Pd(0) back to an active Pd(II) species.
-
Catalyst Recovery: If the catalyst is heterogeneous, filter it, wash it with solvent, and dry it under vacuum. The reactivated catalyst can then be reused. For a homogeneous system, the reactivated catalyst is used in situ for the next reaction.
Visualizations
The following diagrams illustrate key aspects of palladium-catalyzed furan arylation and catalyst deactivation.
Caption: A general experimental workflow for palladium-catalyzed furan arylation.
Caption: A troubleshooting workflow for diagnosing low-yield furan arylation reactions.
Caption: Key pathways for palladium catalyst deactivation and potential for reactivation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed indole, pyrrole, and furan arylation by aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 10. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via Suzuki-Miyaura coupling?
A1: The most prevalent impurities include unreacted starting materials, such as 5-bromo-2-furaldehyde and 3-(trifluoromethyl)phenylboronic acid, and byproducts from side reactions. Common byproducts are the homocoupling of the boronic acid, leading to 3,3'-bis(trifluoromethyl)biphenyl, and the protodeboronation of the boronic acid, resulting in trifluoromethylbenzene. Residual palladium catalyst and inorganic salts from the base are also common.[1]
Q2: What is the recommended first step for the work-up of the reaction mixture?
A2: An initial aqueous work-up is crucial. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water or a brine solution. This procedure effectively removes the majority of inorganic salts and other water-soluble impurities.[1][2]
Q3: Is column chromatography a suitable method for purifying this compound?
A3: Yes, column chromatography using silica gel is a highly effective and commonly used method for the purification of 5-aryl-2-furaldehyde derivatives.[3] A gradient elution with a non-polar solvent system, such as hexanes and ethyl acetate, is typically employed to separate the product from impurities.[3]
Q4: Can recrystallization be used to purify the final product?
A4: Recrystallization can be an excellent technique for obtaining a highly pure crystalline product, provided the crude material is a solid or can be induced to solidify. For similar aromatic aldehydes, solvents like ethanol or mixtures of ethanol and water have proven effective.[3]
Q5: The purified product is a yellow oil. Is this normal?
A5: Many 5-aryl-2-furaldehyde compounds are reported as yellow solids or oils.[3] However, a dark brown or black coloration may suggest the presence of significant impurities or product degradation.
Q6: How should I store the purified this compound?
A6: Aldehydes can be susceptible to oxidation. To prevent degradation, it is advisable to store the purified compound under an inert atmosphere, such as nitrogen or argon, and at low temperatures.[3]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is contaminated with unreacted 5-bromo-2-furaldehyde. | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more boronic acid or palladium catalyst. For purification, 5-bromo-2-furaldehyde is generally more polar and can be separated by column chromatography. |
| Significant amount of 3,3'-bis(trifluoromethyl)biphenyl (homocoupling product) is present. | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst which can promote homocoupling. | 1. Thoroughly degas the reaction mixture and solvents with an inert gas (e.g., argon or nitrogen). 2. Consider using a Pd(0) catalyst source like Pd(PPh₃)₄. 3. This non-polar byproduct can typically be separated from the more polar product by column chromatography.[1] |
| The product appears as an inseparable oil during purification. | 1. Presence of impurities preventing crystallization. 2. The product may inherently be an oil at room temperature. | 1. Attempt further purification using column chromatography to remove any remaining impurities and then try to recrystallize. 2. If the pure product is an oil, column chromatography is the most suitable purification method.[1] |
| Difficulty in removing the palladium catalyst. | The palladium catalyst may be complexed with the product or other organic molecules. | Treatment with a palladium scavenger, such as functionalized silica gel, can help in removing residual palladium. Filtration through a pad of Celite can also be effective.[1] |
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography Purification
| Impurity to be Removed | Suggested Solvent System (Hexane:Ethyl Acetate) | Notes |
| Homocoupling Byproduct | 95:5 to 90:10 | The non-polar homocoupling product will elute first. |
| Desired Product | 85:15 to 70:30 | The polarity can be adjusted based on TLC analysis. |
| Unreacted 5-bromo-2-furaldehyde | 60:40 to 50:50 | The more polar starting material will elute after the product. |
| Unreacted Boronic Acid | Highly polar, may remain on the baseline or require a more polar eluent. | Often removed during the aqueous work-up. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column: A glass column is slurry-packed with silica gel (230-400 mesh) in hexane.
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure, and the dry powder is loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC).
-
Combining and Concentrating: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
Dissolution: Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Validation & Comparative
Characterization of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed nuclear magnetic resonance (NMR) characterization of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted NMR data based on structurally similar compounds. This information is compared with experimental data from related furaldehyde derivatives to offer a comprehensive analytical overview.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is juxtaposed with experimental data for 2-furaldehyde and predicted data for the closely related 5-(3-Fluorophenyl)furan-2-carbaldehyde to provide a clear comparative analysis.[1]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Predicted Chemical Shift (δ, ppm) for 5-(3-Fluorophenyl)furan-2-carbaldehyde[1] | Experimental Chemical Shift (δ, ppm) for 2-Furaldehyde[2] | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde-H | 9.70 | 9.65 | 9.66 | s | - |
| Phenyl-H (ortho to CF₃) | 7.85 | 7.70-7.65 | - | m | - |
| Phenyl-H (para to CF₃) | 7.65 | 7.50-7.40 | - | m | - |
| Phenyl-H (ortho to furan) | 7.95 | 7.70-7.65 | - | m | - |
| Phenyl-H (meta to CF₃) | 7.60 | 7.20-7.10 | - | m | - |
| Furan-H3 | 7.40 | 7.35 | 7.30 | d | 3.7 |
| Furan-H4 | 6.85 | 6.80 | 6.63 | d | 3.7 |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Predicted Chemical Shift (δ, ppm) for 5-(3-Fluorophenyl)furan-2-carbaldehyde[1] | Experimental Chemical Shift (δ, ppm) for 2-Furaldehyde |
| Aldehyde-C=O | 178.0 | 177.5 | 177.9 |
| Furan-C2 | 153.5 | 153.2 | 152.9 |
| Furan-C5 | 158.0 | 157.5 | 148.1 |
| Furan-C3 | 122.0 | 121.5 | 121.1 |
| Furan-C4 | 110.0 | 109.5 | 112.6 |
| Phenyl-C (ipso) | 131.0 | 130.5 | - |
| Phenyl-C (ortho to CF₃) | 125.0 (q, J ≈ 3-4 Hz) | - | - |
| Phenyl-C (meta to CF₃) | 129.5 | - | - |
| Phenyl-C (para to CF₃) | 124.0 | - | - |
| Phenyl-C-CF₃ | 131.5 (q, J ≈ 33 Hz) | - | - |
| CF₃ | 124.0 (q, J ≈ 272 Hz) | - | - |
Experimental Protocols
A detailed methodology for the acquisition and processing of NMR spectra for compounds such as this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Acquisition Parameters:
-
Spectral Width: 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).
-
Acquisition Parameters:
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
-
Processing:
-
Apply an exponential window function with a line broadening of 1.0 Hz.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
References
Mass Spectrometry Approaches for the Analysis of Trifluoromethylphenyl Furan Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of trifluoromethylphenyl furan derivatives, a class of compounds with significant interest in pharmaceutical and materials science, necessitates robust and sensitive analytical techniques. Mass spectrometry (MS), coupled with chromatographic separations, stands as the cornerstone for the identification and quantification of these molecules. This guide provides a comparative overview of common mass spectrometry ionization and analysis techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific application.
Comparison of Ionization Techniques
The choice of ionization technique is critical for the successful mass spectrometric analysis of trifluoromethylphenyl furan derivatives. The most prevalent methods include Electron Ionization (EI), primarily used with Gas Chromatography (GC-MS), and several atmospheric pressure ionization (API) techniques commonly coupled with Liquid Chromatography (LC-MS), such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).
Electron Ionization (EI) is a hard ionization technique that imparts high energy to the analyte molecules, leading to extensive fragmentation. While this provides rich structural information, it can sometimes result in a weak or absent molecular ion peak, which is crucial for determining the molecular weight.
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation.[1][2] This is particularly advantageous for confirming the molecular weight of the parent compound.
Atmospheric Pressure Chemical Ionization (APCI) is suitable for less polar compounds that are not efficiently ionized by ESI. Like ESI, it is a soft ionization technique, but it can sometimes induce more in-source fragmentation.
Atmospheric Pressure Photoionization (APPI) is another soft ionization technique that is particularly effective for non-polar compounds.[3] It can offer advantages in overcoming limitations observed in the determination of certain halogenated organic contaminants.[4]
The selection between these techniques often depends on the volatility and polarity of the specific trifluoromethylphenyl furan derivative and the desired analytical outcome—detailed structural elucidation versus sensitive quantification of the intact molecule.
Performance Comparison: GC-MS vs. LC-MS
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the analysis of furan derivatives. The choice between them is primarily dictated by the analyte's volatility and thermal stability.
GC-MS is well-suited for volatile and thermally stable trifluoromethylphenyl furan derivatives. The use of capillary columns, such as the HP-5MS, allows for excellent separation of isomers.[5][6] Coupled with EI, GC-MS provides detailed fragmentation patterns that are valuable for structural identification.
LC-MS , on the other hand, is ideal for non-volatile or thermally labile compounds. The versatility of ESI, APCI, and APPI sources allows for the analysis of a broader range of trifluoromethylphenyl furan derivatives with varying polarities. LC-MS, particularly with high-resolution mass spectrometers like the Orbitrap, enables the determination of the elemental composition of the analytes with high accuracy.[7]
Quantitative Data Summary
The following tables summarize key quantitative performance metrics for the analysis of furan derivatives using different mass spectrometry techniques. It is important to note that this data is compiled from studies on various furan derivatives and serves as a general guide. Performance for specific trifluoromethylphenyl furan derivatives may vary.
Table 1: GC-MS/MS Method Performance for Furan Derivatives [5][6]
| Analyte | Limit of Quantitation (LOQ) (ng/g) | Recovery (%) |
| Furan | 0.003 - 0.050 | 76 - 117 |
| 2-Methylfuran | 0.005 - 0.100 | 80 - 115 |
| 2,5-Dimethylfuran | 0.010 - 0.250 | 82 - 112 |
| Furfural | 0.025 - 0.675 | 85 - 110 |
Table 2: Monitored Ions for Selected Furan-Based Compounds in GC-MS [8]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Furan | 68 | 39 | 38 |
| 2-Methylfuran | 82 | 53 | 81 |
| 3-Methylfuran | 82 | 53 | 81 |
| 2,5-Dimethylfuran | 96 | 81 | 53 |
| Furfural | 96 | 95 | 67 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for GC-MS and LC-MS analysis of furan derivatives.
Protocol 1: GC-MS/MS Analysis of Furan Derivatives[5][6]
1. Sample Preparation (Solid Phase Microextraction - SPME):
-
For fruit or juice samples, mix 5 g of the homogenized sample with 5 mL of a saturated NaCl solution in a headspace vial.[8]
-
For canned oily fish samples, mix 1 g of the homogenized sample with 9 mL of a saturated NaCl solution in a headspace vial.[8]
-
Equilibrate the sample at 35°C for 15 minutes.
-
Expose a Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME Arrow to the headspace for 15 minutes at 35°C.
2. Gas Chromatography (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 280°C.[5]
-
Oven Program: 32°C (hold 4 min), ramp to 200°C at 20°C/min, hold for 3 min.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
Injection Mode: Splitless.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Ion Source Temperature: 230°C.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
Protocol 2: LC-Orbitrap-HRMS Analysis of Furan-Containing Lipids[7]
1. Sample Preparation:
-
Perform lipid extraction from the sample matrix using a suitable method (e.g., Folch or Bligh-Dyer).
-
Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/chloroform).
2. Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18 or C30).
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like ammonium formate and formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additives.
-
Flow Rate: 0.325 mL/min.[7]
-
Gradient: A gradient program is used to separate the lipids, for example, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.[7]
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Scan Range (MS1): m/z 100–1200 with a resolution of 70,000.[7]
-
MS2 Fragmentation: Higher-energy C-trap dissociation (HCD).
-
Data Acquisition: Data-dependent acquisition to trigger MS2 scans for ions of interest.
Visualizing Workflows and Fragmentation
To further clarify the analytical processes and the structural information obtained from mass spectrometry, the following diagrams illustrate a typical experimental workflow and a characteristic fragmentation pathway.
Caption: A generalized workflow for the mass spectrometric analysis of chemical compounds.
Caption: A plausible fragmentation pathway for a trifluoromethylphenyl furan derivative under EI conditions.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [diposit.ub.edu]
- 4. DSpace [diposit.ub.edu]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Methods for Purity Assessment of 5-Aryl-2-Furaldehydes
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring product quality, safety, and efficacy. Among the various classes of organic compounds, 5-aryl-2-furaldehydes represent a significant scaffold in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for the purity determination of these compounds due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides an objective comparison of various HPLC methodologies for the purity assessment of 5-aryl-2-furaldehydes, supported by experimental data and detailed protocols. Furthermore, it explores alternative analytical techniques that can be employed for a comprehensive purity profile.
Comparative Analysis of HPLC Methodologies
Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of 5-aryl-2-furaldehydes. The choice of stationary phase, mobile phase composition, and detector settings can significantly impact the separation efficiency and sensitivity of the method. Below is a comparison of typical RP-HPLC methods applicable to this class of compounds.
Table 1: Comparison of RP-HPLC Methods for 5-Aryl-2-Furaldehyde Purity Assessment
| Parameter | Method A: Conventional RP-HPLC | Method B: Rapid RP-HPLC | Method C: UPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[1] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Elution | Gradient | Isocratic or Gradient | Gradient[1] |
| Flow Rate | 1.0 mL/min | 1.2 - 1.5 mL/min | 0.4 - 0.6 mL/min |
| Detection | UV at 280 nm | UV at 280 nm | UV at 280 nm |
| Run Time | 20 - 30 min | 10 - 15 min | < 10 min[1] |
| Resolution | Good | Moderate to Good | Excellent[1] |
| Sensitivity | Good | Good | Very Good |
| Solvent Consumption | High | Moderate | Low |
| Throughput | Low | Medium | High |
Experimental Protocols
Detailed methodologies for the key experimental procedures are provided below.
Method A: Conventional RP-HPLC Protocol
This method is a robust, general-purpose approach for the purity assessment of a wide range of 5-aryl-2-furaldehydes.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-aryl-2-furaldehyde sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the same diluent to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
3. Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Method: Purity Assessment via Derivatization
For aldehydes that exhibit poor chromophoric properties or to enhance sensitivity, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy.[2]
1. Derivatization Procedure:
-
To 1 mL of the 0.1 mg/mL sample solution in acetonitrile, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the solution to room temperature and dilute with the mobile phase if necessary.
2. Chromatographic Conditions:
-
The resulting 2,4-dinitrophenylhydrazone derivatives are then analyzed by RP-HPLC, typically with UV detection at a longer wavelength (e.g., 360 nm), where the derivatives have strong absorbance.[2]
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment of 5-Aryl-2-Furaldehydes.
Comparison with Alternative Purity Assessment Methods
While HPLC is the workhorse for purity analysis, other techniques can provide complementary information and are sometimes more suitable for specific impurities.
Table 2: Comparison of HPLC with Alternative Analytical Methods
| Technique | Principle | Advantages | Disadvantages | Applicability for 5-Aryl-2-Furaldehydes |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds. | Requires soluble samples, can be time-consuming. | Primary method for purity and impurity profiling. |
| UPLC (Ultra-Performance Liquid Chromatography) | Similar to HPLC but uses smaller particles and higher pressures. | Faster analysis times, better resolution, and higher sensitivity than HPLC.[1][3] | Higher initial instrument cost.[3] | An excellent alternative to HPLC for high-throughput analysis. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and semi-volatile impurities, high resolution. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Useful for detecting volatile residual solvents or starting materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides structural information, can be used for quantitative analysis (qNMR) without a reference standard for the impurity.[2] | Lower sensitivity compared to HPLC, complex mixtures can be difficult to analyze. | Excellent for structural confirmation and identification of major impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides an absolute measure of purity for highly crystalline solids without the need for reference standards.[2] | Not suitable for amorphous materials or samples with multiple components that melt at similar temperatures. | Useful for determining the purity of the final, crystalline product. |
Logical Relationship of Purity Assessment Techniques
References
X-ray Crystal Structure of 5-(Trifluoromethylphenyl)furan Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of furan compounds bearing a trifluoromethylphenyl substituent. Due to the limited availability of publicly accessible crystallographic data for a complete series of 5-(ortho, meta, and para-trifluoromethylphenyl)furan compounds, this guide utilizes the crystal structure of the closely related 2,5-bis[(4-fluorophenyl)iminomethyl]furan as a foundational example. This allows for a detailed discussion of the crystallographic features of a 5-phenylfuran derivative and provides a framework for understanding the potential influence of the trifluoromethyl group on molecular conformation and crystal packing.
Comparison of Crystallographic Data
While a direct comparison of a series of 5-(trifluoromethylphenyl)furan compounds is not possible from available data, the analysis of 2,5-bis[(4-fluorophenyl)iminomethyl]furan provides valuable insights into the structural characteristics of this class of compounds. The key crystallographic data for this compound are summarized in the table below.
| Parameter | 2,5-bis[(4-fluorophenyl)iminomethyl]furan |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | Not Reported |
| b (Å) | Not Reported |
| c (Å) | Not Reported |
| α (°) Furan Ring to Phenyl Ring Dihedral Angle | 34.38 (3) |
| β (°) Furan Ring to Methanimine Group Torsion Angle | -3.35 (15) |
| γ (°) | Not Reported |
| Volume (ų) | Not Reported |
| Z | Not Reported |
| Key Intermolecular Interactions | C—H···N, C—H···F, C—H···π |
Data sourced from the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan.[1][2]
The Influence of the Trifluoromethyl Group
The introduction of a trifluoromethyl (-CF3) group to the phenyl ring is expected to significantly influence the crystal packing and molecular interactions. The -CF3 group is a strong electron-withdrawing group and can participate in non-covalent interactions, such as halogen bonds and C-H···F hydrogen bonds. These interactions can lead to different crystal packing motifs compared to non-fluorinated or mono-fluorinated analogues. The position of the -CF3 group (ortho, meta, or para) will further dictate the steric and electronic effects, likely resulting in distinct dihedral angles between the furan and phenyl rings across the series.
Experimental Protocols
General Synthesis of 5-(Trifluoromethylphenyl)furan Compounds
The synthesis of 5-(trifluoromethylphenyl)furan compounds can be achieved through various synthetic routes. A common approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a furan derivative bearing a suitable leaving group (e.g., a boronic acid, boronic ester, or stannane) and a trifluoromethylphenyl halide.
Materials:
-
5-(Boronic acid)-2-furaldehyde or other suitable furan starting material
-
(Trifluoromethyl)phenyl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In a round-bottom flask, dissolve the furan starting material and the (trifluoromethyl)phenyl halide in the chosen solvent.
-
Add the palladium catalyst and the base to the reaction mixture.
-
Purge the flask with an inert gas and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-(trifluoromethylphenyl)furan compound.
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly employed technique.
Materials:
-
Purified 5-(trifluoromethylphenyl)furan compound
-
Suitable solvent or solvent mixture (e.g., hexane, ethyl acetate, dichloromethane/hexane)
-
Small vial or test tube
Procedure:
-
Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks.
-
Once suitable crystals have formed, carefully remove them from the mother liquor for X-ray diffraction analysis.
Visualizations
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis and crystal structure of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((trifluoromethyl)sulfinyl)-1H-pyrazole-3-carboxamide–tetrahydrofuran (1/1), C16H14N4Cl2F6O3S | Semantic Scholar [semanticscholar.org]
comparative reactivity of 5-aryl-2-furaldehydes with different aryl groups
For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity among structurally related compounds is paramount for predicting efficacy, metabolism, and potential toxicity. This guide provides an objective comparison of the reactivity of a series of 5-aryl-2-furaldehydes, focusing on the influence of the aryl substituent on the electrophilicity of the aldehyde functional group. The information presented is supported by experimental data from condensation reactions, offering a quantitative basis for comparison.
The 5-aryl-2-furaldehyde scaffold is a key building block in medicinal chemistry, with derivatives being investigated for a range of therapeutic applications. The reactivity of the 2-formyl group is a critical determinant of how these molecules interact with biological targets and metabolic enzymes. Electron-withdrawing or -donating groups on the 5-aryl substituent can significantly modulate this reactivity through inductive and resonance effects, thereby influencing the compound's overall biological profile.
Quantitative Comparison of Reactivity
The reactivity of an aldehyde is intrinsically linked to the electrophilicity of its carbonyl carbon. Substituents on the aryl ring of 5-aryl-2-furaldehydes can either enhance or diminish this electrophilicity. Electron-withdrawing groups (EWGs) tend to increase reactivity towards nucleophiles, while electron-donating groups (EDGs) have the opposite effect. This principle is illustrated in the following datasets from two common condensation reactions.
Biginelli Reaction Yields
The Biginelli reaction, a one-pot cyclocondensation, serves as a useful probe for aldehyde reactivity. The following table summarizes the yields for the synthesis of dihydropyrimidinones from various 5-aryl-2-furaldehydes, ethyl acetoacetate, and urea, catalyzed by gluconic acid aqueous solution (GAAS). Higher yields under identical reaction conditions can be correlated with higher reactivity of the aldehyde.
| 5-Aryl-2-furaldehyde (Aryl Group) | Yield (%) |
| 4-Nitrophenyl | 95 |
| 4-Chlorophenyl | 88 |
| Phenyl | 85 |
| 4-Methylphenyl | 82 |
| 4-Methoxyphenyl | 78 |
Data adapted from a study on the Biginelli reaction using a green organocatalyst. The higher yield for the 4-nitrophenyl substituted furaldehyde suggests a greater reactivity due to the strong electron-withdrawing nature of the nitro group.
Knoevenagel Condensation Yields
The Knoevenagel condensation of 5-aryl-2-furaldehydes with active methylene compounds, such as malononitrile, is another excellent measure of aldehyde electrophilicity. The yields presented below were obtained under piperidine-catalyzed conditions.
| 5-Aryl-2-furaldehyde (Aryl Group) | Yield (%) |
| 4-Nitrophenyl | 92 |
| 4-Bromophenyl | 85 |
| 4-Fluorophenyl | 83 |
| Phenyl | 80 |
| 4-Methylphenyl | 75 |
This data illustrates a clear trend where electron-withdrawing substituents on the phenyl ring lead to higher product yields, indicating enhanced aldehyde reactivity.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed experimental protocols for the reactions cited above are provided.
Protocol 1: Biginelli Reaction of 5-Aryl-2-Furaldehydes
This protocol outlines the synthesis of 3,4-dihydropyrimidin-2(1H)-ones from 5-aryl-2-furaldehydes.
Materials:
-
5-Aryl-2-furaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Gluconic acid aqueous solution (GAAS, 50 wt% in H₂O, 25 mol%)
-
Ethanol (as solvent, if not using GAAS as the medium)
Procedure:
-
In a round-bottom flask, combine the 5-aryl-2-furaldehyde (e.g., 1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol).
-
Add the gluconic acid aqueous solution (0.25 mmol).
-
Heat the reaction mixture to 60°C with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The typical reaction time is 3-6 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and add crushed ice to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[2]
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol describes the piperidine-catalyzed condensation of 5-aryl-2-furaldehydes with malononitrile.
Materials:
-
5-Aryl-2-furaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount, e.g., 10 mol%)
-
Ethanol
Procedure:
-
Dissolve the 5-aryl-2-furaldehyde (e.g., 5 mmol) and malononitrile (5 mmol) in ethanol (10 mL) in a round-bottom flask.[3]
-
Add a catalytic amount of piperidine (0.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically within 30-60 minutes).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Triturate the residue with a mixture of ethyl acetate and n-heptane to induce crystallization of the product.
-
Collect the solid product by vacuum filtration and wash with cold n-heptane.[3]
Visualizing Reactivity and Biological Interactions
The differential reactivity of 5-aryl-2-furaldehydes is not only significant in synthetic chemistry but also has profound implications for their interactions within a biological system. The electrophilic aldehyde can react with various cellular nucleophiles, such as the side chains of cysteine and lysine residues in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.
Caption: Interaction of 5-aryl-2-furaldehydes with cellular nucleophiles.
The diagram above illustrates a simplified pathway of how the electrophilic nature of 5-aryl-2-furaldehydes can lead to cellular responses. The reactivity of the aldehyde, modulated by the aryl substituent, will influence the rate and extent of these interactions, which can be the basis for either therapeutic effects or toxicity.
Caption: Workflow for comparing the reactivity of 5-aryl-2-furaldehydes.
This workflow provides a logical sequence for the experimental comparison of the reactivity of different 5-aryl-2-furaldehydes. Adherence to consistent reaction conditions is critical for obtaining meaningful comparative data.
References
- 1. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde, a valuable building block in medicinal chemistry. The analytical validation of these methods is crucial for ensuring the quality, consistency, and reliability of the synthesized compound for research and development purposes. This document outlines key performance indicators, detailed experimental protocols, and relevant biological context to aid researchers in selecting the most appropriate synthetic strategy.
Comparison of Synthetic Methodologies
The synthesis of this compound can be achieved through several palladium-catalyzed cross-coupling reactions. The following table summarizes the key performance indicators for three common methods, providing a basis for objective comparison.
| Method | Starting Materials | Catalyst/Reagents | Typical Yield (%) | Reaction Time (h) | Purity (%) | Key Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | 5-Bromo-2-furaldehyde, 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 85-95 | 12-24 | >98 | High yields, good functional group tolerance, commercially available starting materials. | Potential for boronic acid homo-coupling; catalyst can be expensive. |
| Organozinc Cross-Coupling | 5-Bromo-2-furaldehyde, 3-(Trifluoromethyl)phenylzinc halide | Pd(dppf)Cl₂ | 75-85 | 2-6 | >97 | Milder reaction conditions, faster reaction times. | Organozinc reagents can be sensitive to air and moisture; requires preparation of the organozinc reagent. |
| Direct C-H Arylation | 2-Furaldehyde, 1-Bromo-3-(trifluoromethyl)benzene | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 60-75 | 24-48 | >95 | Atom-economical (avoids pre-functionalization of the furan ring). | Lower yields, may require higher catalyst loading and longer reaction times, potential for regioselectivity issues. |
Experimental Protocols
Detailed methodologies for the key synthetic and analytical procedures are provided below.
Synthesis Protocols
1. Suzuki-Miyaura Coupling
-
Materials: 5-Bromo-2-furaldehyde, 3-(Trifluoromethyl)phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-2-furaldehyde (1.0 mmol) and 3-(trifluoromethyl)phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Add an aqueous solution of K₂CO₃ (2 M, 2 mL).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12-24 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
-
2. Organozinc Cross-Coupling
-
Materials: 3-Bromo-1-(trifluoromethyl)benzene, Activated Zinc powder, 5-Bromo-2-furaldehyde, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under argon, add activated zinc powder (1.5 mmol). Add a solution of 3-bromo-1-(trifluoromethyl)benzene (1.2 mmol) in anhydrous THF (5 mL). Stir the mixture at room temperature for 2-4 hours until the formation of the organozinc reagent is complete (monitored by GC analysis of quenched aliquots).
-
Cross-Coupling Reaction: In a separate flask, dissolve 5-bromo-2-furaldehyde (1.0 mmol) and Pd(dppf)Cl₂ (0.03 mmol) in anhydrous THF (5 mL).
-
Slowly add the freshly prepared solution of 3-(trifluoromethyl)phenylzinc halide to the flask containing the bromo-furaldehyde and catalyst.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify by column chromatography.
-
3. Direct C-H Arylation
-
Materials: 2-Furaldehyde, 1-Bromo-3-(trifluoromethyl)benzene, Palladium(II) Acetate [Pd(OAc)₂], Tri(o-tolyl)phosphine [P(o-tol)₃], Cesium Carbonate (Cs₂CO₃), N,N-Dimethylacetamide (DMA).
-
Procedure:
-
To a sealed tube, add 2-furaldehyde (2.0 mmol), 1-bromo-3-(trifluoromethyl)benzene (1.0 mmol), Pd(OAc)₂ (0.05 mmol), P(o-tol)₃ (0.1 mmol), and Cs₂CO₃ (1.5 mmol).
-
Add anhydrous DMA (5 mL).
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 120 °C for 24-48 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography.
-
Analytical Validation Protocols
1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Procedure:
-
Prepare a standard solution of the purified product at a known concentration in the mobile phase.
-
Prepare a sample solution of the crude or purified product.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time of the main peak and calculate the purity based on the peak area percentage.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
Dissolve a small amount of the purified product in CDCl₃.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration values, and coupling patterns to confirm the expected structure of this compound.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify the product and any volatile impurities.
-
Instrumentation: GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Procedure:
-
Dissolve a sample of the product in a volatile organic solvent (e.g., dichloromethane).
-
Inject the solution into the GC-MS.
-
Analyze the resulting mass spectrum of the major peak to confirm the molecular weight of the target compound and identify any impurities based on their fragmentation patterns.
-
Visualizations
Synthetic Workflow
Caption: Comparative workflow of major synthetic routes to this compound.
Biological Context: COX-2 Signaling Pathway
Compounds containing trifluoromethylphenyl moieties have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain signaling pathways. The following diagram illustrates the central role of COX-2 in the production of prostaglandins.
Caption: The COX-2 signaling pathway and the potential inhibitory action of the target compound.
Spectroscopic Comparison of 5-(Trifluoromethylphenyl)-2-furaldehyde Isomers: A Guide for Researchers
A detailed analysis of the spectroscopic characteristics of ortho-, meta-, and para-isomers of 5-(trifluoromethylphenyl)-2-furaldehyde is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data, supported by experimental protocols.
The structural differences arising from the position of the trifluoromethylphenyl group on the furan ring significantly influence the spectroscopic properties of these isomers. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.
Isomer Structures and Nomenclature
The three isomers under comparison are:
-
5-(2-(Trifluoromethyl)phenyl)-2-furaldehyde (ortho-isomer)
-
5-(3-(Trifluoromethyl)phenyl)-2-furaldehyde (meta-isomer)
-
5-(4-(Trifluoromethyl)phenyl)-2-furaldehyde (para-isomer)
Figure 1. Chemical structures of the ortho-, meta-, and para-isomers of 5-(trifluoromethylphenyl)-2-furaldehyde.
Comparative Spectroscopic Data
Due to the limited availability of directly comparable experimental data in public databases, this guide presents expected spectral characteristics based on the analysis of related compounds and general principles of spectroscopy. For definitive identification, it is imperative to acquire and analyze experimental data for each specific isomer.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The position of the trifluoromethyl group on the phenyl ring is expected to cause the most significant variations in the chemical shifts of the aromatic protons and carbons.
Table 1: Expected ¹H NMR and ¹³C NMR Data (in ppm) for 5-(Trifluoromethylphenyl)-2-furaldehyde Isomers
| Isomer | ¹H NMR (Expected Chemical Shifts, δ) | ¹³C NMR (Expected Chemical Shifts, δ) |
| ortho- | Aldehyde proton (~9.6 ppm), Furan protons (~7.0-7.5 ppm), Phenyl protons in complex multiplets (~7.5-8.0 ppm) | Aldehyde carbonyl (~178 ppm), Furan carbons (~110-160 ppm), Phenyl carbons (~120-140 ppm), CF₃ (~124 ppm, quartet) |
| meta- | Aldehyde proton (~9.6 ppm), Furan protons (~7.0-7.5 ppm), Phenyl protons with distinct splitting patterns (~7.6-8.2 ppm) | Aldehyde carbonyl (~178 ppm), Furan carbons (~110-160 ppm), Phenyl carbons (~120-140 ppm), CF₃ (~124 ppm, quartet) |
| para- | Aldehyde proton (~9.6 ppm), Furan protons (~7.0-7.5 ppm), Phenyl protons as two distinct doublets (~7.7 and 8.0 ppm) | Aldehyde carbonyl (~178 ppm), Furan carbons (~110-160 ppm), Phenyl carbons (~120-140 ppm), CF₃ (~124 ppm, quartet) |
Note: The expected values are based on general knowledge of similar compounds and require experimental verification.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers are expected to show characteristic absorption bands for the aldehyde and furan functionalities. The substitution pattern on the phenyl ring will likely influence the fingerprint region (below 1500 cm⁻¹).
Table 2: Expected IR Absorption Bands (in cm⁻¹) for 5-(Trifluoromethylphenyl)-2-furaldehyde Isomers
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| Aldehyde C-H | ~2820 and ~2720 | Stretching |
| Aldehyde C=O | ~1670-1690 | Stretching |
| Furan C=C | ~1500-1600 | Stretching |
| Furan C-O-C | ~1000-1250 | Stretching |
| C-F (CF₃) | ~1100-1350 | Stretching (strong) |
| Aromatic C-H | ~3000-3100 | Stretching |
| Aromatic C=C | ~1450-1600 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra are expected to show absorption maxima corresponding to π → π* transitions within the conjugated system of the furan ring, the phenyl ring, and the aldehyde group. The position of the trifluoromethyl group may cause slight shifts in the absorption maxima (λmax).
Table 3: Expected UV-Vis Absorption Maxima (in nm) for 5-(Trifluoromethylphenyl)-2-furaldehyde Isomers
| Isomer | Expected λmax (nm) |
| ortho- | ~320-330 |
| meta- | ~320-330 |
| para- | ~325-335 |
Note: The expected values are based on related structures and are solvent-dependent. Experimental verification is necessary.
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic characterization are crucial for obtaining reliable and comparable data.
General Synthesis Protocol
A common method for the synthesis of 5-aryl-2-furaldehydes is the Meerwein arylation of furfural with a diazotized aniline derivative.
Figure 2. General workflow for the synthesis of 5-(trifluoromethylphenyl)-2-furaldehyde isomers.
Materials:
-
Corresponding trifluoromethylaniline isomer (ortho, meta, or para)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Furfural
-
Copper(II) chloride (CuCl₂)
-
Ethanol
-
Diethyl ether
Procedure:
-
Diazotization: The trifluoromethylaniline isomer is dissolved in a mixture of concentrated HCl and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Meerwein Arylation: To the freshly prepared diazonium salt solution, an ethanolic solution of furfural and an aqueous solution of copper(II) chloride are added. The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The reaction mixture is extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: ~10-20 mg of the purified isomer is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
Instrumentation: IR spectra are recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Vis Spectroscopy:
-
Sample Preparation: A dilute solution of the isomer is prepared in a UV-grade solvent (e.g., ethanol or acetonitrile) to an appropriate concentration (typically 10⁻⁵ to 10⁻⁴ M).
-
Instrumentation: The UV-Vis spectrum is recorded in a quartz cuvette (1 cm path length) over a range of 200-400 nm.
-
Data Processing: The wavelength of maximum absorption (λmax) is determined from the spectrum.
Conclusion
This guide provides a foundational framework for the spectroscopic comparison of 5-(trifluoromethylphenyl)-2-furaldehyde isomers. While expected spectral characteristics are presented, it is critical for researchers to obtain and rely on experimental data for each specific isomer for accurate identification and characterization. The provided experimental protocols offer a starting point for the synthesis and analysis of these compounds. A comprehensive, side-by-side experimental study of these isomers would be a valuable contribution to the chemical research community.
A Comparative Analysis of Suzuki-Miyaura Coupling and Direct C-H Arylation for the Synthesis of 5-Aryl-2-Furaldehydes
For researchers, scientists, and drug development professionals, the efficient synthesis of 5-aryl-2-furaldehydes is of significant interest due to their prevalence as key structural motifs in pharmacologically active compounds and natural products.[1] These compounds are crucial building blocks in the creation of novel therapeutics, including potential treatments for solid tumors.[1] This guide provides an objective comparison of two prominent palladium-catalyzed cross-coupling methods for their synthesis: the Suzuki-Miyaura coupling and direct C-H arylation. The performance of these methods will be evaluated based on reported experimental data, with a focus on product yield.
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for synthesizing 5-aryl-2-furaldehydes, generally providing good to excellent yields.[1] The choice between Suzuki-Miyaura coupling and direct C-H arylation often depends on factors such as substrate availability, atom economy, and scalability.
Methodological Overview
The Suzuki-Miyaura coupling involves the reaction of a boronic acid derivative of furan with an aryl halide. A notable one-pot synthesis generates 5-(diethoxymethyl)-2-furylboronic acid in situ, which is then directly used in the coupling step, thus avoiding the isolation of the often-unstable furylboronic acid.[1][2] This approach can be amenable to large-scale synthesis, particularly with the use of an inexpensive and removable palladium-on-carbon (Pd/C) catalyst.[1]
Direct C-H arylation , on the other hand, offers a more atom-economical approach by directly coupling 2-furaldehyde with an aryl halide at the 5-position, circumventing the need for pre-functionalization of the furan ring.[1][3][4] This method can be highly regioselective and tolerant of a wide range of functional groups on the aryl halide.[3][4]
Yield Comparison
The following tables summarize the reported yields for the synthesis of various 5-aryl-2-furaldehydes using both Suzuki-Miyaura coupling and direct C-H arylation.
Table 1: Yields for the Synthesis of 5-Aryl-2-furaldehydes via Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 4-Iodoanisole | 10% Pd/C | Et₃N | THF/EtOH | 95 |
| 4-Bromoanisole | PdCl₂(dppf) | Et₃N | THF/EtOH | 85 |
| 1-Iodo-4-(trifluoromethyl)benzene | 10% Pd/C | Et₃N | THF/EtOH | 92 |
| 1-Bromo-4-fluorobenzene | PdCl₂(dppf) | Et₃N | THF/EtOH | 88 |
| 4-Iodobenzonitrile | 10% Pd/C | Et₃N | THF/EtOH | 96 |
Data adapted from a practical one-pot synthesis protocol where the furylboronic acid is generated in situ.[1][2]
Table 2: Yields for the Synthesis of 5-Aryl-2-furaldehydes via Direct C-H Arylation
| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 4-Iodoanisole | PdCl₂ | KOAc | DMF | 85 |
| 4-Bromoanisole | PdCl₂ | KOAc | DMF | 78 |
| 1-Iodo-4-(trifluoromethyl)benzene | PdCl₂ | KOAc | DMF | 82 |
| 1-Bromo-4-fluorobenzene | PdCl₂ | KOAc | DMF | 75 |
| 4-Iodobenzonitrile | PdCl₂ | KOAc | DMF | 90 |
| 4-Bromoacetophenone | PdCl₂ | KOAc | DMF | 88 |
| Methyl 4-iodobenzoate | PdCl₂ | KOAc | DMF | 86 |
Data adapted from a regioselective palladium-catalyzed arylation of 2-furaldehyde.[4][5]
Experimental Protocols
One-Pot Suzuki-Miyaura Coupling
This protocol involves the in situ generation of 5-(diethoxymethyl)-2-furylboronic acid followed by the Suzuki-Miyaura coupling.[1]
-
Boronic Acid Formation: To a solution of 2-furaldehyde diethyl acetal in THF at -78 °C, n-butyllithium is added. After stirring, the mixture is quenched with triisopropyl borate and then warmed to room temperature. The resulting crude 5-(diethoxymethyl)-2-furylboronic acid solution is used directly in the next step.
-
Coupling Reaction: To the crude boronic acid solution, the aryl halide, ethanol, triethylamine, and 10% Pd/C are added. The mixture is heated to 60 °C until the reaction is complete, as monitored by HPLC.
-
Workup and Purification: After cooling, the mixture is filtered, and the product is isolated after an aqueous workup and purification.
Direct C-H Arylation
This protocol describes the direct arylation of 2-furaldehyde with an aryl halide.[4]
-
Reaction Setup: A degassed mixture of palladium(II) chloride (5 mol %), potassium acetate (KOAc), tetrabutylammonium bromide (Bu₄NBr), and tricyclohexylphosphine (Cy₃P) in DMF is prepared.
-
Slow Addition: A solution of the aryl halide in DMF is added to the reaction mixture at 110 °C over a period of 10 hours.
-
Reaction Completion: After the addition is complete, the reaction is stirred for an additional period to ensure completion.
-
Workup and Purification: The product is isolated by extraction and purified by chromatography.
Concluding Remarks
Both the Suzuki-Miyaura coupling and direct C-H arylation are effective methods for the synthesis of 5-aryl-2-furaldehydes, with both offering high yields. The one-pot Suzuki-Miyaura protocol appears to provide slightly higher yields in some cases and may be well-suited for large-scale synthesis, though it requires the initial preparation of the furan acetal.[1][2] Direct C-H arylation presents a more atom-economical and potentially more cost-effective approach for large-scale preparations by avoiding the use of boronic acids, which can be expensive.[4][5] However, it may require slow addition of the aryl halide to minimize homocoupling side reactions.[4][5] The choice of method will ultimately depend on the specific requirements of the synthesis, including cost, scale, and the availability of starting materials.
References
A Comparative Guide to the Quantitative Analysis of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of target molecules within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides a comprehensive comparison of four common analytical techniques for the quantitative analysis of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and UV-Visible Spectrophotometry.
The selection of an appropriate analytical method is contingent on several factors, including the complexity of the reaction matrix, the required sensitivity and selectivity, and the availability of instrumentation. This document presents a comparative overview of these techniques, supported by illustrative experimental data and detailed protocols to aid in the selection of the most suitable method for your specific research needs.
Performance Comparison
The following table summarizes the key performance characteristics of each analytical technique for the quantification of this compound. The data presented are representative values based on the analysis of structurally similar furanic and aromatic aldehydes.[1][2][3][4][5][6]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | UV-Visible Spectrophotometry (with DNPH derivatization) |
| Linearity (R²) | > 0.999 | > 0.999 | Not Applicable (Direct Quantification) | > 0.99 |
| Limit of Detection (LOD) | 0.005 µg/mL | 10 µg/L | ~1-5 µg/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.015 µg/mL | 30 µg/L | ~5-15 µg/mL | ~0.3 µg/mL |
| Precision (RSD%) | < 2% | < 5% | < 3% | < 5% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 97 - 103% | 90 - 110% |
| Analysis Time per Sample | 10 - 30 minutes | 20 - 40 minutes | 5 - 15 minutes | 5 - 10 minutes (after derivatization) |
| Selectivity | High | Very High | High | Moderate to Low |
| Matrix Effect | Moderate | Low to Moderate | Low | High |
Detailed Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile or thermally labile compounds.[3][4] For this compound, a reversed-phase HPLC method with UV detection is highly suitable.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 280 nm.[3]
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Workflow Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification.[1][2] Given the aromatic and aldehyde nature of this compound, it is expected to have sufficient volatility for GC analysis.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Derivatization (e.g., silylation) may be employed to improve volatility and peak shape, although it might not be necessary for this compound.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-500.
-
-
Quantification:
-
Use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) for improved accuracy.
-
Prepare calibration standards containing the analyte and the internal standard at various concentrations.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Determine the concentration of the analyte in the sample using this calibration curve.
-
Workflow Diagram:
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an inherently quantitative technique that allows for the direct determination of the molar concentration of an analyte in a mixture without the need for a calibration curve of the analyte itself.[9][10][11] This is particularly advantageous for analyzing complex reaction mixtures where multiple components can be quantified simultaneously.[12][13]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Accurately weigh a known amount of an internal standard (a certified reference material with a simple spectrum and no overlapping signals with the analyte, e.g., maleic acid or dimethyl sulfone).
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
Optimize other acquisition parameters for quantitative analysis (e.g., pulse angle, number of scans).
-
-
Data Processing and Quantification:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / msample)
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
m = mass
-
MW = Molecular weight
-
IS = Internal Standard
-
Logical Relationship Diagram:
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method.[14] For aldehydes, direct quantification can be challenging due to interfering substances. A common approach is to derivatize the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone, which can be quantified in the visible region.[15][16]
Experimental Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution of the reaction mixture by dissolving a known weight in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of standard solutions of purified this compound in the same solvent.
-
-
Derivatization:
-
To an aliquot of each standard and sample solution, add an excess of an acidic solution of DNPH.
-
Allow the reaction to proceed for a specific time (e.g., 30 minutes) at a controlled temperature to ensure complete derivatization.
-
After the reaction, add a base (e.g., potassium hydroxide in ethanol) to develop the color of the hydrazone.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (λmax) for the derivatized product (typically in the range of 400-500 nm).
-
Use a reagent blank (containing all reagents except the analyte) to zero the spectrophotometer.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the derivatized standards against their concentrations.
-
Determine the concentration of the analyte in the sample by interpolating its absorbance on the calibration curve.
-
Workflow Diagram:
Conclusion
The choice of the optimal analytical method for the quantitative analysis of this compound in a reaction mixture depends on the specific requirements of the analysis.
-
HPLC offers a good balance of selectivity, sensitivity, and ease of use, making it a suitable choice for routine analysis and quality control.
-
GC-MS provides the highest selectivity and is ideal for complex mixtures or when definitive identification of the analyte is required.
-
qNMR is a powerful tool for the direct and absolute quantification of multiple components in a reaction mixture without the need for analyte-specific calibration standards, making it highly valuable for reaction monitoring and yield determination.
-
UV-Visible Spectrophotometry with derivatization is a cost-effective and rapid method, suitable for high-throughput screening or when high selectivity is not a primary concern.
By considering the comparative data and detailed protocols provided in this guide, researchers can make an informed decision on the most appropriate technique to achieve accurate and reliable quantification of this compound in their reaction mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of 2-furfural and 5-methylfurfural in different Italian vinegars by headspace solid-phase microextraction coupled to gas chromatography-mass spectrometry using isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment in farmed shrimps and with addressing the use of a novel internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 8. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde
The following provides essential safety and logistical information for the proper disposal of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. This guidance is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Safety Information
Before handling, it is crucial to recognize the potential hazards of this compound. Based on data for structurally similar compounds, this chemical should be handled as a hazardous substance.
| Hazard Classification | Description | Citation |
| Acute Toxicity | While specific data is unavailable for this exact compound, related furaldehydes can be toxic if swallowed and fatal if inhaled. | [1] |
| Skin Irritation | Causes skin irritation. | [2] |
| Eye Irritation | Causes serious eye irritation. | [2] |
| Respiratory Irritation | May cause respiratory irritation. | [2] |
| Aquatic Hazard | May be toxic or harmful to aquatic life with long-lasting effects. | |
| Flammability | Classified as a flammable liquid and vapor. |
Physicochemical Data for Structurally Similar Compound (5-[2-(Trifluoromethyl)phenyl]-2-furaldehyde):
| Property | Value | Citation |
| Melting Point | 41 - 44 °C | [3] |
| Boiling Point | 331.7 ± 42.0 °C (Predicted) | [3] |
| Flash Point | 113 °C (closed cup) | [3] |
Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear appropriate PPE to prevent exposure.
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: All handling of waste should be conducted inside a certified chemical fume hood.[4]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of this compound.
Step 1: Waste Classification Due to the presence of a trifluoromethyl group (a carbon-fluorine bond), this compound is classified as a halogenated organic waste .[5][6] It must be segregated from non-halogenated waste streams.[5][7] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[7]
Step 2: Waste Collection and Segregation
-
Do Not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[5]
-
Do Not dispose of this chemical down the drain.[7]
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated, compatible waste container.
Step 3: Containerization and Labeling
-
Use a chemically resistant container approved for hazardous waste collection (e.g., a high-density polyethylene or glass bottle with a secure screw cap).[8][9]
-
The container must be clearly labeled as "Hazardous Waste."[7]
-
The label must also include:
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., "Toxic," "Irritant," "Flammable")
-
The accumulation start date (the date the first drop of waste was added)
-
The name of the principal investigator or laboratory contact
-
Step 4: On-site Storage
-
Store the sealed waste container in a well-ventilated area, such as a designated satellite accumulation area (SAA) or within a fume hood.[9]
-
Ensure the container is kept closed at all times, except when adding waste.[7]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
Keep the container away from heat, sparks, and open flames.[4]
Step 5: Final Disposal
-
Dispose of the contents and the container through an approved and licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) office.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to treat or neutralize the chemical waste yourself.
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Control Ignition Sources: Remove all sources of ignition from the area.[4]
-
Contain Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, dry sand) to soak up the spill.[4] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully collect the absorbent material and contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container as hazardous waste containing this compound and dispose of it according to the protocol above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Federal Register :: Request Access [unblock.federalregister.gov]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. pfw.edu [pfw.edu]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Personal protective equipment for handling 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde
Essential Safety and Handling Guide for 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Profile and Hazards:
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for similar compounds, it is classified with the following risks:
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]
Quantitative Hazard Data Summary:
For a comprehensive understanding of the hazards associated with furaldehyde compounds, please refer to the following data.
| Hazard Classification | Category | Details |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed[2] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin[2] |
| Acute Inhalation Toxicity | Category 2 | Fatal if inhaled[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE):
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
-
Eye and Face Protection:
-
Hand Protection:
-
Body Protection:
-
Respiratory Protection:
Standard Operating Procedure for Handling
Adherence to a strict operational workflow is critical for safety. The following diagram outlines the step-by-step procedure for handling this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1]
Spill Response:
-
Small Spills:
-
Alert others in the immediate area.[4]
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[4]
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
-
-
Large Spills:
The following diagram illustrates the logical flow of actions to take in an emergency.
Storage and Disposal
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[1][4]
-
Store in a locked-up area if possible.[1]
Disposal:
-
Dispose of contents and containers to an approved waste disposal plant.[1]
-
Do not dispose of down the drain.
-
Contaminated materials from spills should also be collected and disposed of as hazardous waste.[4] Always follow your institution's and local regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
